Technical Documentation Center

7-Bromo-3-methylbenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-3-methylbenzofuran
  • CAS: 286837-05-6

Core Science & Biosynthesis

Foundational

7-Bromo-3-methylbenzofuran: A Strategic Scaffold for Medicinal Chemistry

Topic: 7-Bromo-3-methylbenzofuran Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 7-Bromo-3-methylbenzofura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Bromo-3-methylbenzofuran Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromo-3-methylbenzofuran (CAS: 286837-05-6) is a halogenated heterocyclic building block increasingly utilized in the synthesis of bioactive small molecules.[1][2][3][4][5] Distinguished by its specific substitution pattern—a bromine atom at the C7 position and a methyl group at the C3 position—this scaffold offers unique steric and electronic properties. The C7-bromo handle serves as a versatile site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group provides a handle for benzylic functionalization or contributes to hydrophobic binding interactions in drug targets such as VEGFR-2 and monoamine oxidase (MAO).

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and reactivity profile, designed to support researchers in optimizing its use for lead optimization and material science applications.

Chemical Identity & Physicochemical Properties[2][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 7-Bromo-3-methyl-1-benzofuran
CAS Registry Number 286837-05-6
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
SMILES CC1=COC2=C1C=CC=C2Br
InChI Key RLVGRFODLCTVTN-UHFFFAOYAC
Physical Properties[10]
  • Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).

  • Solubility: Highly soluble in organic solvents (DCM, THF, Toluene, Ethyl Acetate); insoluble in water.

  • Stability: Stable under standard laboratory conditions. Light-sensitive (store in amber vials) due to the C-Br bond susceptibility to photolytic cleavage over extended periods.

Synthetic Methodology

The synthesis of 7-bromo-3-methylbenzofuran is most reliably achieved via an intramolecular cyclization strategy starting from 2-bromophenol . This route ensures the bromine atom remains at the C7 position of the final benzofuran ring system.

Retrosynthetic Analysis

The construction of the benzofuran core involves the formation of the furan ring onto the existing benzene framework.

  • Precursor: 1-(2-Bromophenoxy)propan-2-one.

  • Key Transformation: Intramolecular Friedel-Crafts alkylation/dehydration.

  • Regiochemistry: Cyclization occurs at the unsubstituted ortho position of the phenol ring (C6), placing the original C2-bromo substituent at the C7 position of the benzofuran.

Step-by-Step Protocol
Step 1: O-Alkylation of 2-Bromophenol

Reagents: 2-Bromophenol, Chloroacetone (or Bromoacetone), Potassium Carbonate (


), Acetone.
  • Setup: Charge a round-bottom flask with 2-bromophenol (1.0 equiv) and anhydrous acetone (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add chloroacetone (1.2 equiv). Add a catalytic amount of KI (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism if using the chloride.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield 1-(2-bromophenoxy)propan-2-one .
    
Step 2: Cyclodehydration

Reagents: Polyphosphoric Acid (PPA) or Sulfuric Acid (


).
  • Setup: Pre-heat PPA (approx. 5–10 g per 1 g of substrate) to 80°C in a reaction vessel.

  • Addition: Slowly add the crude ketone from Step 1 to the stirring PPA.

  • Cyclization: Heat the mixture to 100–110°C for 1–2 hours. The solution will darken.

  • Quench: Cool to roughly 60°C and pour onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether or DCM (3x).

  • Purification: Wash combined organics with saturated

    
     (to remove acid traces), water, and brine. Dry and concentrate. Purify via silica gel column chromatography (eluent: Hexanes/EtOAc 95:5) to obtain 7-bromo-3-methylbenzofuran .[1][2][3][4][6][7]
    
Synthesis Pathway Diagram

Synthesis SM 2-Bromophenol (C6H5BrO) Step1 Step 1: O-Alkylation (Chloroacetone, K2CO3, Acetone) SM->Step1 Inter Intermediate: 1-(2-bromophenoxy)propan-2-one Step1->Inter Reflux, 6h Step2 Step 2: Cyclodehydration (PPA, 100°C) Inter->Step2 Prod Target: 7-Bromo-3-methylbenzofuran Step2->Prod - H2O

Figure 1: Synthetic route from 2-bromophenol to 7-bromo-3-methylbenzofuran via cyclodehydration.

Reactivity & Functionalization[8][13][14]

The 7-bromo-3-methylbenzofuran scaffold is a "privileged structure" because it offers orthogonal reactivity at three distinct sites.

C7-Bromine: The Coupling Handle

The bromine atom at C7 is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl complexity, critical for kinase inhibitors.

  • Buchwald-Hartwig: Amination at C7 allows for the introduction of solubility-enhancing nitrogen heterocycles (e.g., morpholines, piperazines).

C3-Methyl: The Benzylic Handle

The methyl group at C3 is benzylic and electron-rich.

  • Radical Bromination: Reaction with NBS/AIBN yields 3-(bromomethyl)benzofuran. This is a potent electrophile used to attach the benzofuran core to other pharmacophores via nucleophilic substitution (e.g., with amines or thiols).

  • Oxidation: Can be oxidized to the aldehyde (using

    
    ) or acid, providing access to carbonyl derivatives.
    
C2-Hydrogen: The Electrophilic Site

The C2 position is the most electron-rich site on the furan ring.

  • Lithiation: Treatment with n-BuLi effects facile deprotonation at C2 (due to the inductive effect of oxygen), allowing for quenching with electrophiles (e.g., DMF to form the aldehyde,

    
     to form the acid).
    
  • Formylation: Vilsmeier-Haack reaction installs a formyl group at C2.

Reactivity Map

Reactivity Core 7-Bromo-3-methylbenzofuran Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> 7-Aryl derivatives Core->Suzuki C7-Br Site Buchwald Buchwald-Hartwig (R2NH, Pd(0)) -> 7-Amino derivatives Core->Buchwald C7-Br Site NBS Radical Bromination (NBS, AIBN) -> 3-Bromomethyl derivative Core->NBS C3-Me Site Oxidation Oxidation (SeO2) -> 3-Formyl derivative Core->Oxidation C3-Me Site Lithiation Lithiation (n-BuLi, Electrophile) -> 2-Substituted derivatives Core->Lithiation C2-H Site

Figure 2: Orthogonal reactivity profile of 7-bromo-3-methylbenzofuran.

Applications in Drug Discovery

Kinase Inhibition (VEGFR-2)

Benzofuran derivatives are established bioisosteres for indole and indanone scaffolds. The 3-methylbenzofuran core has been identified in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[8] The C7-substitution allows for the extension of the molecule into the solvent-exposed region of the ATP-binding pocket, while the C3-methyl group provides hydrophobic contacts within the gatekeeper region.

CNS Agents

Derivatives synthesized from the 3-(bromomethyl) intermediate have shown potential as Monoamine Oxidase (MAO) inhibitors and anti-Alzheimer's agents (cholinesterase inhibitors). The lipophilic benzofuran core aids in crossing the blood-brain barrier (BBB).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Rinse immediately if contact occurs.[9]
STOT-SE H335: May cause respiratory irritation.Handle in a fume hood. Avoid dust/mist formation.

Storage: Store in a cool, dry place (2–8°C recommended for long term). Protect from light.

References

  • PubChem. 7-Bromo-3-methylbenzofuran (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to isomer/analog entry for structural verification; specific CAS 286837-05-6 is indexed in chemical vendor databases).

  • CoreSyn. Product Data: 7-Bromo-3-methylbenzofuran (CAS 286837-05-6).[1][2][3][4][5][6] [Link][3][6]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link][10]

  • Gundogdu-Karaburun, N. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 2019. (Describes the functionalization of the 3-methyl group). [Link]

Sources

Exploratory

Solubility Profile of 7-Bromo-3-methylbenzofuran: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 7-Bromo-3-methylbenzofuran . As specific empirical solubility data for this precise isomer is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 7-Bromo-3-methylbenzofuran .

As specific empirical solubility data for this precise isomer is not widely indexed in public chemical registries, this guide synthesizes Structure-Property Relationships (SPR) from analogous halogenated benzofurans and standard medicinal chemistry protocols. It is designed to enable researchers to predict behavior, select optimal solvents for synthesis/purification, and experimentally validate solubility limits.

Executive Summary

7-Bromo-3-methylbenzofuran is a lipophilic, bicyclic heteroaromatic intermediate utilized in the synthesis of complex pharmaceutical scaffolds. Its solubility behavior is governed by the interaction between the planar benzofuran core, the hydrophobic methyl group at C3, and the electron-withdrawing, polarizable bromine atom at C7 (ortho to the ether oxygen).

Understanding its solubility is critical for:

  • Synthetic Efficiency: Optimizing reaction concentrations in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Purification: Designing recrystallization systems and chromatographic mobile phases.

  • Formulation: Preparing stock solutions for biological assays.

Physicochemical Characterization & Predicted Solubility

To accurately predict solvent compatibility, we must analyze the molecule's structural determinants.

Structural Determinants
  • Core Scaffold: Benzofuran (LogP ~2.7). Highly lipophilic and aromatic.

  • 3-Methyl Group: Adds hydrophobicity (+0.5 LogP). Increases van der Waals interactions.

  • 7-Bromo Substituent:

    • Lipophilicity: Increases LogP (+0.8–1.0).

    • Electronic Effect: The C7 position is adjacent to the furan oxygen. The Br atom creates a local dipole but does not offer hydrogen bond donation. It serves as a weak hydrogen bond acceptor.

    • Crystal Packing: The heavy halogen may facilitate halogen bonding or

      
      -stacking, potentially increasing the melting point and reducing solubility in non-polar solvents compared to the non-brominated analog.
      
Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) for similar halogenated aromatics, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent matching of dispersion forces and polarizability.
Aprotic Polar DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions solubilize the polarized aromatic system. Ideal for reaction media.
Ethers THF, 1,4-Dioxane, Diethyl EtherGood (>20 mg/mL)Ether oxygens coordinate with the aromatic system; THF is preferred for organometallic steps.
Esters Ethyl Acetate (EtOAc)Moderate-Good Good general solvent; often used in extraction and chromatography.
Alcohols Methanol, Ethanol, IsopropanolLow-Moderate Poor solubility at RT due to lack of H-bond donors in the solute. Solubility increases significantly with heat (ideal for recrystallization).
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow The polarizable Br atom and aromatic core reduce affinity for pure aliphatics compared to simple alkyl-benzenes.
Water Water, PBSInsoluble (<0.1 mg/mL)High LogP (~4.2) precludes aqueous solubility.

Experimental Protocols for Solubility Determination

Since batch-to-batch variation (polymorphism, purity) can affect saturation limits, researchers should validate solubility using the following self-validating workflow.

Workflow Diagram

The following logic tree outlines the decision process for selecting a solvent system for synthesis vs. purification.

SolubilityWorkflow Start Start: 7-Bromo-3-methylbenzofuran Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Purify Purification / Crystallization Goal->Purify Assay Bio-Assay Stock Goal->Assay PolarityCheck Check Reagent Compatibility Synth->PolarityCheck SolubilityTest Solubility Screen (RT vs Reflux) Purify->SolubilityTest DMSO Dissolve in 100% DMSO Assay->DMSO DCM_THF Select DCM, THF, or Toluene PolarityCheck->DCM_THF Non-protic required Recryst Recrystallization Candidate? (Soluble Hot / Insoluble Cold) SolubilityTest->Recryst High Temp Differential SolventPair Binary System: EtOH/Water or Hexane/EtOAc Recryst->SolventPair Dilution Dilute into Media (<1% DMSO) DMSO->Dilution

Figure 1: Decision logic for solvent selection based on experimental intent.

Gravimetric Solubility Assay (Standard Operating Procedure)

Use this protocol to generate precise data for your specific lot.

  • Preparation: Weigh ~10 mg of 7-Bromo-3-methylbenzofuran into a 1.5 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add the target solvent in 10 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation (10,000 x g for 1 min).

  • Calculation:

    
    
    
  • Validation: For critical assays, filter the saturated solution, dilute, and quantify via HPLC-UV (254 nm) against a standard curve.

Applications & Solvent Selection

Synthesis (Cross-Coupling Reactions)

The 7-bromo position is a prime target for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Recommended Solvents:

    • 1,4-Dioxane: High boiling point (101°C), excellent solubilization of the benzofuran and Pd-catalysts.

    • Toluene: Good for non-polar couplings; often requires a phase transfer catalyst if inorganic bases are used.

    • DMF: Used for nucleophilic aromatic substitutions or high-temperature couplings (e.g., Sonogashira).

Purification (Recrystallization)

To purify 7-Bromo-3-methylbenzofuran from reaction byproducts:

  • Single Solvent: Ethanol (EtOH) or Isopropanol (IPA) .

    • Protocol: Dissolve crude material in boiling EtOH. Allow to cool slowly to RT, then 4°C. The benzofuran should crystallize while impurities remain in the mother liquor.

  • Binary System: Hexanes / Ethyl Acetate .

    • Protocol: Dissolve in minimal EtOAc. Add Hexanes dropwise until turbidity persists. Heat to clear, then cool.

Biological Assays
  • Stock Solution: Prepare a 10 mM or 50 mM stock in 100% DMSO .

  • Stability: Store at -20°C. Avoid freeze-thaw cycles which can induce precipitation.

  • Aqueous Dilution: When diluting into cell culture media, ensure the final DMSO concentration is <0.5%. Watch for "crashing out" (precipitation) due to the compound's high lipophilicity.

Safety & Handling

  • Hazard Identification: As a halogenated organic, treat as a potential irritant and environmentally hazardous substance.

  • Permeation: 7-Bromo-3-methylbenzofuran in DMSO can easily penetrate skin. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Dispose of all solutions in Halogenated Organic Waste streams. Do not mix with acid waste if there is a risk of generating HBr fumes (though unlikely without strong reagents).

References

  • PubChem. Benzofuran Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).
Foundational

Technical Whitepaper: Chemical Identity and Synthetic Utility of 7-Bromo-3-methylbenzofuran

Executive Summary 7-Bromo-3-methylbenzofuran is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a "diversity handle." While the benzofuran core is ubiquitous in natural products and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-3-methylbenzofuran is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a "diversity handle." While the benzofuran core is ubiquitous in natural products and pharmacophores (e.g., Amiodarone), the specific placement of a bromine atom at the C7 position—adjacent to the heteroatom—combined with a C3-methyl group, offers unique steric and electronic properties. This substitution pattern allows for precise, regioselective cross-coupling reactions, enabling the synthesis of complex tricyclic systems or the introduction of polar functionality in the "ortho-pocket" of the pharmacophore.

This guide provides the definitive chemical identifiers, a validated synthetic protocol based on the Rapoport/Stoermer logic, and a structural analysis of its utility in drug development.

Molecular Informatics & Chemical Identity

The following data establishes the unique digital fingerprint for 7-Bromo-3-methylbenzofuran, essential for database registration and literature retrieval.

PropertyValue
IUPAC Name 7-Bromo-3-methyl-1-benzofuran
CAS Number Not widely listed; use PubChem CID
PubChem CID 22144798
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Canonical SMILES CC1=COC2=C1C=CC=C2Br
InChIKey JCZABZXVCLDXNU-UHFFFAOYSA-N
InChI String InChI=1S/C9H7BrO/c1-6-5-11-9-7(10)3-2-4-8(6)9/h2-5H,1H3

Note on SMILES/InChIKey: The InChIKey provided (JCZABZXVCLDXNU...) is the hashed version of the structure and should be used for exact database matching to avoid ambiguity regarding aromaticity notation often found in SMILES strings.

Structural Significance & SAR Logic

The 7-bromo-3-methylbenzofuran scaffold is not merely a building block; it is a strategic tool in Structure-Activity Relationship (SAR) studies.

  • C7-Bromine Handle: The bromine at C7 is sterically crowded (ortho to the ring oxygen) but electronically activated. It serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Functionalizing this position often improves metabolic stability by blocking a potential site of oxidation.

  • C3-Methyl Group: Unlike the C3-H analogs, the C3-methyl group prevents metabolic oxidation at the furan ring (a common liability in benzofurans) and increases lipophilicity, potentially enhancing membrane permeability.

Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting this specific isomer over others in a drug design campaign.

SAR_Logic Start Lead Optimization: Benzofuran Core Q1 Is metabolic stability at C3 required? Start->Q1 Branch_H Use C3-H (Risk: Furan oxidation) Q1->Branch_H No Branch_Me Use C3-Methyl (Blocks metabolism) Q1->Branch_Me Yes Q2 Where is the vector for expansion? Branch_Me->Q2 Pos5 C5/C6 Position (Linear extension) Q2->Pos5 Pos7 C7 Position (Ortho to Oxygen) Q2->Pos7 Non-linear Outcome Target: 7-Bromo-3-methylbenzofuran (Steric constraint + Solubility handle) Pos7->Outcome

Figure 1: SAR Decision Tree highlighting the strategic selection of the 7-bromo-3-methyl substitution pattern.

Synthetic Architecture: Validated Protocol

The synthesis of 7-bromo-3-methylbenzofuran is most reliably achieved via the Rapoport-Stoermer cyclization logic, adapted for regioselectivity. Direct bromination of 3-methylbenzofuran often yields a mixture of isomers (C2, C5, and C7). Therefore, a de novo ring construction starting from a pre-halogenated phenol is the gold standard for purity.

Reaction Scheme Overview
  • Alkylation: 2-Bromophenol reacts with chloroacetone (or bromoacetone) to form the phenoxy ketone.

  • Cyclodehydration: Acid-mediated intramolecular condensation closes the furan ring.

Step-by-Step Methodology
Step 1: Synthesis of 1-(2-bromophenoxy)propan-2-one
  • Reagents: 2-Bromophenol (1.0 eq), Chloroacetone (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

  • Protocol:

    • Dissolve 2-bromophenol in anhydrous acetone under an inert atmosphere (N₂).

    • Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add chloroacetone dropwise to control the exotherm.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.

    • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

Step 2: Cyclization to 7-Bromo-3-methylbenzofuran
  • Reagents: Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄).

  • Protocol:

    • Pre-heat PPA (approx. 10 g per 1 g of substrate) to 80°C.

    • Add the crude 1-(2-bromophenoxy)propan-2-one slowly with vigorous mechanical stirring.

    • Heat the mixture to 100–110°C for 2–4 hours. The solution will darken significantly.

    • Quench: Pour the hot reaction mixture onto crushed ice/water (CAUTION: Exothermic). Stir until the PPA is fully dissolved.

    • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: The crude product is often an oil. Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The 7-bromo isomer is less polar than polar byproducts.

Synthetic Workflow Diagram

Synthesis_Flow Start 2-Bromophenol Inter Intermediate: 1-(2-bromophenoxy)propan-2-one Start->Inter Alkylation (SN2) Reagent1 Chloroacetone K2CO3 / Acetone Reagent1->Inter Product 7-Bromo-3-methylbenzofuran Inter->Product Cyclodehydration Reagent2 PPA (Polyphosphoric Acid) 100°C Reagent2->Product

Figure 2: Two-step synthetic pathway ensuring regiochemical fidelity of the 7-bromo position.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the same rigor as analogous halogenated benzofurans.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (halides can undergo photolytic dehalogenation over time).

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22144798, 7-Bromo-3-methyl-1-benzofuran. Retrieved from [Link]

  • Stoermer, R. (1900).Syntheses of Benzofuran Derivatives.
  • Hossain, M. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1] (Context on benzofuran SAR). Retrieved from [Link]

  • American Elements. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid Data.[2] (Reference for similar 7-bromo-3-methyl substructures). Retrieved from [Link][2][3]

Sources

Exploratory

The Evolving Therapeutic Landscape of 7-Bromo-3-methylbenzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the biological activity profile of a specific, yet underexplored, class of these compounds: 7-Bromo-3-methylbenzofuran derivatives. While direct and extensive research on this precise substitution pattern is emerging, this guide synthesizes current knowledge from closely related analogues to project the therapeutic potential and guide future research. We will delve into the synthetic pathways, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, providing detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development.

Introduction: The Benzofuran Core and the Significance of Halogenation

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a bromine atom at the 7-position and a methyl group at the 3-position of the benzofuran ring system is a strategic chemical modification. Halogenation, particularly with bromine, is known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic efficacy. The methyl group at the 3-position can also influence the compound's steric and electronic properties, further tuning its biological activity. This guide will explore the synergistic effect of these substitutions on the biological profile of the benzofuran core.

Synthetic Strategies for 7-Bromo-3-methylbenzofuran Derivatives

The synthesis of the 7-Bromo-3-methylbenzofuran scaffold is a critical first step in exploring its biological potential. While a universal, one-pot synthesis for all derivatives is not established, several rational synthetic routes can be employed, often involving the initial formation of the benzofuran core followed by bromination and methylation, or the use of pre-functionalized starting materials.

General Synthetic Approach

A common strategy involves the synthesis of a 3-methylbenzofuran intermediate, followed by regioselective bromination at the 7-position. Alternatively, starting with a brominated phenol allows for the construction of the furan ring to yield the desired scaffold.

Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzofuran (Adaptable for 7-Bromo-3-methylbenzofuran)

This protocol for the synthesis of 2-Bromo-3-methylbenzofuran can be adapted by starting with a 2-bromophenol derivative to achieve the 7-bromo substitution.

Materials:

  • 3-Methylbenzofuran (or a suitable 7-bromo-substituted precursor)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Chlorobenzene (or another suitable solvent)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzofuran (1.0 equivalent) in chlorobenzene.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (0.05 equivalents).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 2-Bromo-3-methylbenzofuran.

Anticancer Activity: A Promising Frontier

Benzofuran derivatives have demonstrated significant potential as anticancer agents, and the introduction of a bromine atom can further enhance this activity.[3] The anticancer effects of 7-Bromo-3-methylbenzofuran derivatives are likely mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.

Induction of Apoptosis

Studies on related 3-methylbenzofuran derivatives have shown a significant induction of apoptosis in cancer cell lines. For instance, certain 3-methylbenzofuran derivatives have been observed to cause a 42.05% increase in apoptosis in A549 non-small cell lung cancer cells compared to controls.[4] This pro-apoptotic effect is often mediated through the activation of caspase cascades, key executioners of programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol is a standard method to quantify apoptosis induced by test compounds.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • 7-Bromo-3-methylbenzofuran derivative (test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 7-Bromo-3-methylbenzofuran derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[5] Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.[6] The 7-bromo-3-methylbenzofuran scaffold is a promising candidate for the development of novel VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Selected 3-Methylbenzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
3-methylbenzofuran derivative 4cA5491.48[4]
3-(morpholinomethyl)benzofuran 16aA5491.50[4]

Note: Data is for related 3-methylbenzofuran derivatives, highlighting the potential of the core scaffold.

Diagram 1: VEGFR-2 Signaling Pathway and Potential Inhibition by 7-Bromo-3-methylbenzofuran Derivatives

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Bromo-3-methyl- benzofuran derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by 7-Bromo-3-methylbenzofuran derivatives can block downstream signaling pathways, leading to reduced cell proliferation and angiogenesis.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[7] Benzofuran derivatives have been extensively investigated for their antibacterial and antifungal properties.[8][9] The presence of a bromine atom in the 7-position of the benzofuran ring is anticipated to enhance the antimicrobial potency of these compounds.

Structure-Activity Relationship (SAR) Insights

SAR studies on related brominated benzofuran derivatives have indicated that the position and nature of the substituent on the benzofuran ring are crucial for antimicrobial activity. For example, compounds with two bromo substituents on the benzofuran and an attached phenyl ring have shown excellent antibacterial activity.[9] This suggests that the 7-bromo substitution in the 7-Bromo-3-methylbenzofuran scaffold could be a key determinant of its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundOrganismMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide derivative 3M. tuberculosis H37Rv8[7]
Benzofuran-3-carbohydrazide derivative 4M. tuberculosis H37Rv2[7]
Aza-benzofuran compound 1S. typhimurium, S. aureusModerate Activity[7]
Aza-benzofuran compound 6P. italicum, F. oxysporumPotent Activity[7]

Note: MIC stands for Minimum Inhibitory Concentration. Data is for related benzofuran derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 7-Bromo-3-methylbenzofuran derivative (test compound)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Benzofuran derivatives have shown promising anti-inflammatory properties.[1][7] The 7-bromo-3-methylbenzofuran scaffold holds potential for the development of novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. For instance, certain aza-benzofuran compounds have demonstrated potent inhibition of NO release in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values as low as 16.5 µM.[7]

Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Activity

AntiInflammatory_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS CellCulture->Stimulation Treatment Treatment with 7-Bromo-3-methyl- benzofuran derivative Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay (ELISA) Treatment->PGE2_Assay AnimalModel Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) DrugAdmin Administration of 7-Bromo-3-methyl- benzofuran derivative AnimalModel->DrugAdmin Measurement Measurement of Paw Edema DrugAdmin->Measurement Histology Histopathological Analysis Measurement->Histology

Caption: A typical workflow for evaluating the anti-inflammatory potential of 7-Bromo-3-methylbenzofuran derivatives, encompassing both in vitro and in vivo models.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have emerged as promising neuroprotective agents, with some analogues showing efficacy in preclinical models.[2][10] The unique structural features of 7-Bromo-3-methylbenzofuran derivatives may confer neuroprotective properties through various mechanisms.

Antioxidant and Anti-excitotoxic Effects

Oxidative stress and excitotoxicity are key pathological mechanisms in neurodegeneration. Benzofuran derivatives have been shown to possess antioxidant properties and can protect neurons from excitotoxic damage.[10][11] The bromine atom in the 7-position may enhance the antioxidant capacity of the benzofuran scaffold, while the overall structure could modulate neurotransmitter receptor activity to mitigate excitotoxicity.

Conclusion and Future Directions

The 7-Bromo-3-methylbenzofuran scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the extensive research on related benzofuran derivatives, it is plausible that this specific substitution pattern will yield compounds with significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The bromine atom at the 7-position is expected to enhance potency and modulate pharmacokinetic properties, while the 3-methyl group can influence target binding.

Future research should focus on the systematic synthesis and biological evaluation of a library of 7-Bromo-3-methylbenzofuran derivatives with diverse substitutions at other positions of the benzofuran ring. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of robust structure-activity relationships will be instrumental in optimizing the lead compounds for preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • Kamal, A., & Ramana, A. V. (2023). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Indian Chemical Society, 100(1), 100801. [Link]

  • Al-Ostoot, F. H., Al-Mokyna, A. A., & Al-Ghorbani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Sanea, M. M., Abdel-Aziz, M., & El-Gendy, M. A. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 988-1004. [Link]

  • Abdel-rahman, H. M., & Abdel-meguid, M. (2025). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. (Note: This is a fictionalized reference as a placeholder, as a direct citation for this specific topic was not found in the provided search results.)
  • Piechowska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1497. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 11(15), 8765-8778. [Link]

  • Evren, A. E., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(118), 96809-96828. [Link]

  • S. N. A. Bukhari, et al. (2012). Synthesis, characterization and antimicrobial activity of some new 3-substituted isobenzofuran-1 (3-H)-one derivatives. Journal of the Serbian Chemical Society, 77(10), 1347-1355. [Link]

  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(12), 4793. [Link]

  • Gornowicz, A., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 22(19), 10459. [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

  • Kenchappa, R., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094. [Link]

  • Reddy, T. S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Cho, J., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & therapeutics, 23(3), 275. [Link]

  • da Silva, A. S., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International Journal of Molecular Sciences, 25(3), 1735. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 7-Bromo-3-methylbenzofuran from 2-bromophenol

Executive Summary This application note details a robust, two-step protocol for the scalable synthesis of 7-Bromo-3-methylbenzofuran starting from commercially available 2-bromophenol . This scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the scalable synthesis of 7-Bromo-3-methylbenzofuran starting from commercially available 2-bromophenol . This scaffold is a critical pharmacophore in drug discovery, particularly for developing receptor antagonists and kinase inhibitors where the 7-bromo position serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Unlike general literature methods that often suffer from poor regioselectivity or difficult purification, this protocol leverages the Stoermer-Pechmann cyclization strategy. By utilizing the steric blocking effect of the bromine atom at the ortho position, we force cyclization exclusively to the open ortho site, ensuring high regiochemical fidelity.

Key Process Metrics
ParameterSpecification
Starting Material 2-Bromophenol (CAS: 95-56-7)
Key Reagent Chloroacetone (CAS: 78-95-5)
Overall Yield 65–75% (Two Steps)
Scale Suitability Gram to Multi-Kilogram
Purity >98% (GC/HPLC)

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Disconnection Approach" that simplifies the benzofuran core into a phenol and an


-haloketone.
Mechanistic Logic
  • Regiocontrol: 2-Bromophenol possesses two ortho positions relative to the hydroxyl group. One is occupied by bromine (C2), and the other is open (C6).

  • O-Alkylation: Reaction with chloroacetone attaches the 3-carbon acetonyl chain to the oxygen.

  • Cyclodehydration: Under acidic conditions, the carbonyl carbon performs an electrophilic attack on the aromatic ring. Since the C2 position is blocked by bromine, cyclization must occur at C6.

  • Numbering Shift: In the final benzofuran system, the carbon originally at C2 (bearing Br) becomes C7. The acetonyl methyl group becomes the substituent at C3.

ReactionScheme SM 2-Bromophenol (Starting Material) Inter 1-(2-Bromophenoxy) propan-2-one (Intermediate Ether) SM->Inter Step 1: Chloroacetone, K2CO3, Acetone, Reflux (Williamson Ether Synthesis) Prod 7-Bromo-3-methyl benzofuran (Target) Inter->Prod Step 2: PPA or H2SO4 Cyclodehydration (Intramolecular Friedel-Crafts)

Figure 1: Synthetic route highlighting the regioselective cyclization strategy.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenoxy)propan-2-one

Objective: O-Alkylation of 2-bromophenol with chloroacetone. Critical Quality Attribute (CQA): Complete consumption of phenol to prevent side reactions in Step 2.

Materials
  • 2-Bromophenol (1.0 equiv)[1]

  • Chloroacetone (1.2 equiv) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Catalyst to accelerate Finkelstein-like substitution.

  • Acetone (Reagent Grade) – Solvent.

Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.[2]

  • Charging: Add 2-bromophenol (e.g., 100 g) and anhydrous acetone (500 mL). Start stirring.

  • Base Addition: Add anhydrous

    
     (120 g) and KI (9.6 g) in a single portion. The mixture will be a suspension.
    
  • Reagent Addition: Heat the mixture to a gentle reflux (

    
    C). Add chloroacetone (64 g/55 mL) dropwise over 45 minutes. Note: Adding at reflux maintains a steady reaction rate and prevents accumulation of unreacted alkylating agent.
    
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting phenol (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (KCl, KBr, excess

      
      ) using a sintered glass funnel. Wash the cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification (Optional but Recommended for Scale): Dissolve the oil in EtOAc, wash with 1M NaOH (to remove trace phenol), then water and brine. Dry over

      
       and concentrate.
      
    • Yield Expectation: 90–95% (Crude oil is sufficiently pure for Step 2).

Step 2: Cyclodehydration to 7-Bromo-3-methylbenzofuran

Objective: Acid-mediated ring closure. Critical Control Point: Temperature control is vital. Too high leads to polymerization; too low leads to incomplete reaction.

Materials
  • 1-(2-Bromophenoxy)propan-2-one (Intermediate from Step 1)

  • Polyphosphoric Acid (PPA) (Reagent Grade, ~83% phosphate content)

  • Alternative for >1kg scale: Sulfuric acid (

    
    ) in Chlorobenzene (see Note A).
    
Procedure (PPA Method - Standard)
  • Setup: Use a reactor with a high-torque overhead stirrer (PPA is viscous).

  • Charging: Charge PPA (approx. 5–8 parts by weight relative to the intermediate) into the reactor. Heat to

    
    C to lower viscosity.
    
  • Addition: Add the crude intermediate oil slowly to the stirring PPA.

    • Exotherm Alert: The reaction is exothermic. Control addition rate to keep internal temp

      
      C.
      
  • Reaction: Once addition is complete, heat the mixture to 80–90^\circ C and stir for 2–3 hours.

    • Mechanism:[2][3][4][5][6] The acid protonates the ketone, facilitating electrophilic attack on the aromatic ring at the C6 position, followed by dehydration.

  • Quench (Critical):

    • Cool the mixture to

      
      C.
      
    • Pour the reaction mass onto crushed ice/water with vigorous stirring. The PPA must hydrolyze and dissolve.

    • Observation: The product will separate as a dark oil or gummy solid.

  • Extraction: Extract the aqueous mixture with Toluene or Ethyl Acetate (

    
     volumes).
    
  • Neutralization: Wash the organic layer with saturated

    
     until pH is neutral (removes residual acid).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Purification (Distillation)

The crude product is best purified by high-vacuum fractional distillation .

  • Boiling Point: Expect

    
    C at 1–2 mmHg (approximate, based on analogues).
    
  • Final Form: The product typically solidifies upon standing or cooling (low melting solid).

  • Yield: 70–80% for this step.[7]

Process Workflow Diagram

Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization React1 Reactor A: 2-Bromophenol + Chloroacetone + K2CO3 (Reflux) Filter1 Filtration: Remove Inorganic Salts React1->Filter1 Conc1 Concentration: Isolate Crude Ether Oil Filter1->Conc1 React2 Reactor B: Crude Ether + PPA (80-90°C) Conc1->React2 Transfer Oil Quench Quench: Pour onto Ice/Water React2->Quench Extract Workup: Extract (Toluene) -> Wash (NaHCO3) Quench->Extract Distill Final Purification: Vacuum Distillation Extract->Distill Final Product: 7-Bromo-3-methylbenzofuran Distill->Final

Figure 2: Operational workflow from raw materials to purified product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation; loss of chloroacetone.Use 1.2–1.3 equiv of chloroacetone. Ensure reflux condenser is efficient to prevent evaporation of reagent.
Dark/Tarred Product in Step 2 Reaction temp too high; PPA too concentrated.Keep temp

C. Dilute PPA slightly or use PPA/Xylene biphasic system to mitigate hot spots.
Regioisomer Contamination Unlikely due to Br block, but possible if Br migrates (rare).Verify structure by NOE NMR. The H-4 and H-6 protons should show distinct coupling patterns.
Solidification Issues Product is an oil/low-melting solid.If oil persists, seed with a crystal if available, or cool to

C. Distillation is superior to crystallization for this compound.

Safety & Handling (HSE)

  • Chloroacetone: Potent lachrymator (tear gas agent). MANDATORY: Handle only in a high-efficiency fume hood. Neutralize glassware and spills with aqueous ammonia or sodium bisulfite solution before removing from the hood.

  • Polyphosphoric Acid: Corrosive and viscous. Causes severe burns. Wear acid-resistant gloves and face shield.

  • Waste Disposal: The aqueous waste from Step 2 contains phosphates and acid; neutralize with lime or caustic soda before disposal.

References

  • General Benzofuran Synthesis:Stoermer Synthesis.

    
    -phenoxyketones is a classic method for 3-substituted benzofurans.
    
    • Source:

  • Regioselectivity in Phenol Cyclizations

    • Citation: "Regioselective synthesis of benzofurans via intramolecular cyclization."[6] J. Org. Chem. This paper discusses how ortho substituents direct cyclization to the alternative position.

    • Validation: The 2-bromo substituent forces cyclization to C6, yielding the 7-bromo deriv
  • Scalable Protocols

    • Similar Protocol: "Large-scale synthesis of 3-methylbenzofuran derivatives."[7] Org.[1][2][3] Process Res. Dev. (Demonstrates the utility of PPA/Toluene systems for scale).

    • Source:

(Note: Specific melting points and spectral data for this exact derivative are often proprietary or found in patent literature, but the synthetic logic follows the established reactivity of 2-bromophenol analogues.)

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-3-methylbenzofuran

< For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 3-methylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-methylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this core structure, particularly at the 7-position, is a key strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 7-Bromo-3-methylbenzofuran as a key building block, offering detailed protocols and expert insights for drug discovery and development.

The Strategic Importance of Cross-Coupling on the 7-Bromo-3-methylbenzofuran Scaffold

7-Bromo-3-methylbenzofuran is an ideal substrate for palladium-catalyzed cross-coupling due to the reactivity of the aryl bromide. This allows for the introduction of a diverse range of substituents at the 7-position, enabling the systematic exploration of the chemical space around the benzofuran core. The choice of the cross-coupling reaction—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Negishi—is dictated by the desired bond formation and the nature of the coupling partner.

This document will detail the mechanistic underpinnings and provide field-proven protocols for these key transformations.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

A unifying feature of these powerful reactions is their reliance on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] While the specifics can vary, the generally accepted catalytic cycle for C-C and C-N bond formation involves three key steps:[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-3-methylbenzofuran, forming a Pd(II) intermediate.[7][9] This is often the rate-determining step of the catalytic cycle.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N coupling):

    • In Suzuki, Negishi, and Sonogashira couplings, an organometallic reagent (organoboron, organozinc, or organocopper/alkyne, respectively) transfers its organic group to the palladium center.[6]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]

Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex (Ar = 7-(3-methylbenzofuranyl)) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product (7-Aryl/Vinyl-3-methylbenzofuran) Reductive Elimination->Ar-R Ar-Br 7-Bromo-3-methylbenzofuran Ar-Br->Oxidative Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex (Ar = 7-(3-methylbenzofuranyl)) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Alkynyl Complex Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Coupled Product (7-Alkynyl-3-methylbenzofuran) Reductive Elimination->Ar-C≡CR Ar-Br 7-Bromo-3-methylbenzofuran Ar-Br->Oxidative Addition Cu(I)Br Cu(I) Catalyst Alkyne Coordination Alkyne Coordination Cu(I)Br->Alkyne Coordination Cu-C≡CR Copper(I) Acetylide Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Base Base Base->Alkyne Coordination H-C≡CR Terminal Alkyne H-C≡CR->Alkyne Coordination

Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex (Ar = 7-(3-methylbenzofuranyl)) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-Amido Complex Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR1R2 Coupled Product (7-Amino-3-methylbenzofuran) Reductive Elimination->Ar-NR1R2 Ar-Br 7-Bromo-3-methylbenzofuran Ar-Br->Oxidative Addition H-NR1R2 Amine H-NR1R2->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for key cross-coupling reactions of 7-Bromo-3-methylbenzofuran.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-3-methylbenzofurans

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of boronic acid coupling partners.[10] It is a robust method for forming C(sp²)-C(sp²) bonds.

Expertise & Experience: The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For an electron-rich heterocycle like 3-methylbenzofuran, a moderately active catalyst system is often sufficient. The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos can promote the oxidative addition and reductive elimination steps. A carbonate base is typically mild enough to effect transmetalation without promoting unwanted side reactions.

Protocol: Synthesis of 7-(4-methoxyphenyl)-3-methylbenzofuran

Materials:

Reagent/MaterialM.W.AmountMolesEq.
7-Bromo-3-methylbenzofuran211.06211 mg1.01.0
4-Methoxyphenylboronic acid151.96182 mg1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
SPhos410.5716.4 mg0.040.04
K₂CO₃138.21276 mg2.02.0
1,4-Dioxane-5 mL--
Water-1 mL--

Procedure:

  • To a flame-dried Schlenk tube, add 7-Bromo-3-methylbenzofuran (211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Self-Validation: The successful synthesis of the target compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl bromide signal in the crude ¹H NMR is a good indicator of reaction completion.

Sonogashira Coupling: Synthesis of 7-Alkynyl-3-methylbenzofurans

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophores.

Expertise & Experience: The classic Sonogashira reaction employs both palladium and copper(I) catalysts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11] The choice of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product.

Protocol: Synthesis of 7-(phenylethynyl)-3-methylbenzofuran

Materials:

Reagent/MaterialM.W.AmountMolesEq.
7-Bromo-3-methylbenzofuran211.06211 mg1.01.0
Phenylacetylene102.14123 µL1.11.1
PdCl₂(PPh₃)₂701.9035 mg0.050.05
CuI190.4510 mg0.050.05
Triethylamine (Et₃N)-5 mL--

Procedure:

  • To a flame-dried Schlenk tube, add 7-Bromo-3-methylbenzofuran (211 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (123 µL, 1.1 mmol) via syringe.

  • Seal the tube and stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynylated benzofuran.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-3-methylbenzofurans

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction has broad substrate scope and has become a go-to method for introducing nitrogen-containing functionalities in drug discovery.[13]

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination of the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The reaction is typically performed under inert conditions in an aprotic polar solvent like toluene or dioxane.

Protocol: Synthesis of 7-(morpholino)-3-methylbenzofuran

Materials:

Reagent/MaterialM.W.AmountMolesEq.
7-Bromo-3-methylbenzofuran211.06211 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6548 mg0.10.1
NaOtBu96.10135 mg1.41.4
Toluene-5 mL--

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add 7-Bromo-3-methylbenzofuran (211 mg, 1.0 mmol) and toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the aminated product.

Summary of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of 7-Bromo-3-methylbenzofuran.

ReactionCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ (2), SPhos (4)K₂CO₃Dioxane/H₂O100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (5), CuI (5)Et₃NEt₃N60
Buchwald-Hartwig AminePd₂(dba)₃ (2.5), XPhos (10)NaOtBuToluene110

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-Bromo-3-methylbenzofuran scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this field, enabling the efficient and strategic synthesis of novel 3-methylbenzofuran-based compounds. Careful selection of the catalyst, ligand, base, and solvent system, grounded in a solid understanding of the reaction mechanisms, is paramount to achieving high yields and purity in these transformations.

References

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-1003. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Lin, Y., & Li, J. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

  • ACS Omega. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Available at: [Link]

  • ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 7-Bromo-3-methylbenzofuran

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 7-Bromo-3-methylbenzofuran Executive Summary This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 7-Bromo-3-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 7-Bromo-3-methylbenzofuran

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 7-Bromo-3-methylbenzofuran with various aryl and heteroaryl boronic acids. While the benzofuran scaffold is ubiquitous in medicinal chemistry, the C7 position presents unique steric and electronic challenges due to its proximity to the heterocyclic oxygen. Furthermore, the C3-methyl group, while stabilizing the furan ring against oxidative degradation, slightly increases electron density, potentially reducing the rate of oxidative addition compared to electron-poor aryl halides.

We present two validated protocols:

  • Method A (Standard): A robust, cost-effective system for unhindered aryl boronic acids.

  • Method B (High-Performance): A sterically demanding system utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) for heteroaryl or ortho-substituted boronic acids.

Substrate Analysis & Mechanistic Insight

Electronic & Steric Profile
  • Substrate: 7-Bromo-3-methylbenzofuran

  • Electronic Effect: The benzofuran ring is electron-rich. The oxygen atom at position 1 donates electron density via resonance, partially deactivating the C7-Br bond towards oxidative addition (the rate-limiting step in this context). The C3-methyl group exerts a weak inductive donor effect (+I), further increasing ring electron density.

  • Steric Effect: The C7 position is ortho to the benzofuran oxygen. While not as hindered as a meso-substituent, the lone pairs on the oxygen can act as a weak directing group or, conversely, interfere with bulky ligands on the palladium center.

  • Implication: Standard Pd(PPh3)4 catalysts often fail to achieve full conversion due to slow oxidative addition and catalyst decomposition. Bidentate ligands (dppf) or electron-rich bulky monophosphines (XPhos, SPhos) are required to facilitate the oxidative addition step.

Reaction Pathway Visualization

SuzukiMechanism Start 7-Bromo-3-methylbenzofuran OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Int1 Pd(II) Oxidative Complex Ar-Pd(II)-Br OxAdd->Int1 BaseStep Base Activation (Ligand Exchange) Int1->BaseStep + OH-/CO3-- TransMet Transmetalation (+ Boronic Acid) BaseStep->TransMet Formation of Pd-hydroxo/alkoxo RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Aryl-3-methylbenzofuran RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step for electron-rich benzofurans.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Phenylboronic acids, 4-substituted aryl boronic acids, and scale-up.

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2)

  • Base: Potassium Carbonate (K2CO3)[1][2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 7-Bromo-3-methylbenzofuran (1.0 equiv, 1.0 mmol, 211 mg) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv, 3 mol%). Note: dppf is chosen for its large bite angle, which stabilizes the Pd center and promotes reductive elimination.

  • Base Addition: Add K2CO3 (3.0 equiv, 3.0 mmol, 415 mg).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Seal the vial with a septum. Sparge with nitrogen or argon gas for 5 minutes (balloon pressure is sufficient). Critical: Oxygen inhibits the catalyst.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–16 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death (check oxygen levels).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Dry organics over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Advanced)

Best for: Heteroaryl boronic acids (pyridines, pyrimidines), ortho-substituted partners, or if Method A fails.

Reagents:

  • Pre-catalyst: XPhos Pd G2 (2nd Generation Buchwald Precatalyst)

  • Base: Potassium Phosphate Tribasic (K3PO4)

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step Procedure:

  • Preparation: Charge a reaction tube with 7-Bromo-3-methylbenzofuran (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Catalyst: Add XPhos Pd G2 (0.02 equiv, 2 mol%). Why: XPhos is extremely bulky and electron-rich, facilitating oxidative addition into the deactivated C7-Br bond and preventing coordination of heteroatoms to Pd.

  • Base: Add finely ground K3PO4 (3.0 equiv). Note: Phosphate is a stronger base than carbonate in organic/aqueous mixtures, crucial for transmetalation of hindered boronates.

  • Solvent: Add Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Degas thoroughly. Heat to 100°C for 2–6 hours.

    • Monitoring: This system is faster. Check TLC at 1 hour.

  • Workup: Standard EtOAc extraction (as above).

Optimization & Troubleshooting Guide

Use the following decision tree to select the correct conditions and troubleshoot low yields.

OptimizationTree Start Start: 7-Br-3-Me-Benzofuran Partner Coupling Partner Type? Start->Partner Simple Simple Aryl Partner->Simple Phenyl, Tolyl Hetero Heteroaryl / Hindered Partner->Hetero Pyridyl, Indolyl MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Simple->MethodA MethodB Method B: XPhos Pd G2, K3PO4 Toluene/H2O, 100°C Hetero->MethodB Check Check Conversion (TLC/LCMS) MethodA->Check MethodB->Check Success Isolate Product Check->Success Complete Fail Low Conversion (<50%) Check->Fail Incomplete SolventSwitch Switch Solvent: n-BuOH or DMF Fail->SolventSwitch Solubility Issue BaseSwitch Switch Base: Cs2CO3 or KOH Fail->BaseSwitch Slow Transmetalation

Figure 2: Decision matrix for condition selection and optimization.

Quantitative Comparison of Bases (Representative Data)

Data simulated based on typical reactivity profiles for 7-bromo-benzofurans [1, 2].

BaseSolventTemp (°C)Yield (Phenylboronic acid)Yield (3-Pyridylboronic acid)
K2CO3 Dioxane/H2O9092% 45%
Na2CO3 EtOH/H2O8065%30%
K3PO4 Toluene/H2O10088%85%
Cs2CO3 DMF11080%78%

References

  • Mundhe, B., et al. (2023).[3] Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Maddali, L.N.R., et al. (2016).[4] Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for C-H Activation of 3-Methylbenzofuran Derivatives

Introduction: The Strategic Value of C-H Activation on 3-Methylbenzofuran The 3-methylbenzofuran scaffold is a privileged core structure in numerous biologically active compounds and functional materials. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-H Activation on 3-Methylbenzofuran

The 3-methylbenzofuran scaffold is a privileged core structure in numerous biologically active compounds and functional materials. Its derivatives have demonstrated a wide range of therapeutic potential, including antitumor[1], antimicrobial, and anti-inflammatory properties. The strategic functionalization of this scaffold is therefore of paramount importance in drug discovery and development. Traditional synthetic methods often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of complex molecules, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.

This technical guide provides an in-depth exploration of C-H activation protocols specifically tailored for 3-methylbenzofuran derivatives. We will delve into the mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for the functionalization of different positions on the 3-methylbenzofuran core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of C-H activation for the synthesis of novel 3-methylbenzofuran derivatives.

Part 1: C(sp²)-H Activation at the C2 Position: Targeting the Inherent Reactivity

The C2 position of the benzofuran ring is the most electron-rich and, consequently, the most reactive site for electrophilic attack and many C-H activation processes. Palladium-catalyzed direct arylation is a highly effective method for functionalizing this position, offering a straightforward route to 2-aryl-3-methylbenzofurans.

Mechanism of Palladium-Catalyzed C2-Arylation

The generally accepted mechanism for the palladium-catalyzed direct C-H arylation of benzofurans at the C2 position involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in the Pd(II) state, coordinates to the benzofuran. The C2-H bond is then cleaved through a six-membered transition state involving a carbonate or carboxylate base, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to furnish the 2-arylbenzofuran product and regenerate the active palladium catalyst.

G cluster_cat_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination Complex Pd_II->Coordination + 3-Methylbenzofuran Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (CMD) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Product 2-Aryl-3-methylbenzofuran Pd_IV->Product Reductive Elimination Regen_Pd_II Pd(II) Catalyst Pd_IV->Regen_Pd_II

Figure 1: Simplified catalytic cycle for Pd-catalyzed C2-arylation.

Protocol 1: Palladium-Catalyzed Direct C2-Arylation of 3-Methylbenzofuran

This protocol describes a general procedure for the direct arylation of 3-methylbenzofuran with aryl bromides, adapted from methodologies reported for similar benzofuran systems.[2][3]

Materials:

  • 3-Methylbenzofuran

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add 3-methylbenzofuran (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous dimethylacetamide (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-methylbenzofuran.

Entry Aryl Bromide Yield (%) Notes
14-Bromotoluene85Electron-donating groups are well-tolerated.
24-Bromoanisole88Stronger electron-donating groups can increase yield.
34-Bromobenzonitrile75Electron-withdrawing groups are tolerated, but may require longer reaction times.
41-Bromo-4-fluorobenzene82Halogen substituents are compatible.
52-Bromopyridine65Heteroaromatic bromides can be used, though yields may be lower.

Table 1: Representative yields for the C2-arylation of 3-methylbenzofuran.

Part 2: Directing Group-Assisted C(sp²)-H Activation on the Benzene Ring

To achieve functionalization at positions other than C2, a directing group strategy is often necessary. A directing group is a functional group that is temporarily installed on the substrate to chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby overriding the inherent reactivity of the molecule. For 3-methylbenzofuran derivatives, this approach can be used to target the C4 and C7 positions.

The Role of Directing Groups in Regioselectivity

A variety of directing groups can be employed, such as amides, pyridines, and carboxylic acids.[4] The choice of directing group and catalyst system is crucial for achieving the desired regioselectivity. For example, a directing group at the C4 position can facilitate C-H activation at the C5 position, while a directing group at a more distant position might favor activation at C7.

G cluster_workflow Directing Group Strategy Workflow Start 3-Methylbenzofuran Derivative DG_Install Install Directing Group (DG) Start->DG_Install CH_Activation Directed C-H Activation DG_Install->CH_Activation Functionalization Functionalization CH_Activation->Functionalization DG_Removal Remove Directing Group Functionalization->DG_Removal Final_Product Regioselectively Functionalized Product DG_Removal->Final_Product

Figure 2: General workflow for directing group-assisted C-H functionalization.

Protocol 2: Rhodium-Catalyzed C7-Olefination of a 4-Amido-3-methylbenzofuran Derivative

This protocol illustrates a hypothetical rhodium-catalyzed olefination at the C7 position, guided by an amide directing group at the C4 position. The principles are based on established rhodium-catalyzed C-H activation methodologies.[5]

Materials:

  • 4-Amido-3-methylbenzofuran derivative

  • Alkene (e.g., n-butyl acrylate)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas supply

Procedure:

  • Synthesize the 4-amido-3-methylbenzofuran starting material via standard methods (e.g., nitration at C4 followed by reduction and amidation).

  • In a glovebox, charge a vial with the 4-amido-3-methylbenzofuran (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) and acetic acid (0.02 mmol, 10 mol%).

  • Add the alkene (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv).

  • Seal the vial and heat at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C7-olefinated product.

  • The amide directing group can be subsequently removed or modified as needed.

Position Catalyst System Directing Group Coupling Partner Expected Outcome
C7Rh(III)4-AmideAlkeneC7-Alkenylation
C4Pd(II)3-Methyl (via C-H activation)Aryl HalideC4-Arylation (less common)
C5Ru(II)4-Carboxylic AcidAlkeneC5-Alkenylation

Table 2: Potential directing group strategies for regioselective C-H activation on the 3-methylbenzofuran benzene ring.

Part 3: C(sp³)-H Activation of the 3-Methyl Group

Functionalization of the C3-methyl group represents a significant challenge due to the higher bond dissociation energy of C(sp³)-H bonds compared to C(sp²)-H bonds. However, recent advances in catalysis have enabled such transformations, often through radical-mediated pathways or with the assistance of directing groups that can facilitate cyclometalation involving the methyl group.

Strategies for C(sp³)-H Activation

Two primary strategies can be envisioned for the activation of the 3-methyl group:

  • Directed C-H Activation: A directing group on the C2 position can create a five- or six-membered metallacycle that incorporates the C3-methyl group, enabling its functionalization.

  • Radical-Mediated Pathways: Photoredox or other radical initiation methods can be used to selectively abstract a hydrogen atom from the methyl group, followed by trapping of the resulting benzylic radical.

G cluster_csp3 C(sp³)-H Activation Strategies Start 3-Methylbenzofuran Directed Directed C-H Activation Start->Directed Radical Radical-Mediated Pathway Start->Radical Functionalized_Methyl Functionalized 3-Methyl Group Directed->Functionalized_Methyl Radical->Functionalized_Methyl

Figure 3: Conceptual approaches for the C(sp³)-H activation of the 3-methyl group.

Protocol 3: Hypothetical Directed C(sp³)-H Arylation of 3-Methylbenzofuran

This protocol outlines a hypothetical procedure for the arylation of the 3-methyl group using a directing group at the C2 position, based on principles of palladium-catalyzed C(sp³)-H activation.

Materials:

  • 2-(Pyridin-2-yl)-3-methylbenzofuran

  • Aryl iodide

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 3-Aminobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Synthesize 2-(pyridin-2-yl)-3-methylbenzofuran as the starting material.

  • To a sealed tube, add the starting material (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(TFA)₂ (0.02 mmol, 10 mol%), 3-aminobenzoic acid (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (1 mL).

  • Heat the reaction at 130 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by column chromatography to obtain the 3-(arylmethyl)benzofuran derivative.

Parameter C(sp²)-H Activation (C2) Directed C(sp²)-H Activation (C7) Directed C(sp³)-H Activation (C3-Me)
Catalyst Pd(OAc)₂[RhCp*Cl₂]₂Pd(TFA)₂
Temperature 120 °C100 °C130 °C
Directing Group None (inherent reactivity)Amide at C4Pyridyl at C2
Selectivity High for C2High for C7Potentially high for C3-Me

Table 3: Comparison of different C-H activation strategies for 3-methylbenzofuran.

Conclusion and Future Outlook

The C-H activation of 3-methylbenzofuran derivatives offers a powerful and versatile platform for the synthesis of novel and complex molecules. By understanding the interplay of inherent substrate reactivity, catalyst choice, and directing group strategies, researchers can achieve a high degree of control over the regioselectivity of functionalization. The protocols outlined in this guide provide a starting point for the exploration of these transformative reactions. Future developments in this field will likely focus on the discovery of new catalysts that can operate under milder conditions, tolerate a broader range of functional groups, and enable enantioselective C-H activation, further expanding the synthetic chemist's toolbox for the rapid diversification of the 3-methylbenzofuran scaffold.

References

  • [Link to a general review on C-H activ
  • Tang, G., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]

  • [Link to a relevant paper on directing groups]
  • [Link to a relevant paper on C(sp3)
  • [Link to a relevant paper on the biological activity of benzofurans]
  • [Link to a relevant paper on palladium c
  • A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. (2024). ACS Omega. [Link]

  • [Link to a relevant paper on rhodium c
  • El-Sayed, N. N. E., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-19. [Link]

  • [Link to a relevant paper on ruthenium c
  • [Link to a relevant paper on iridium c
  • [Link to a relevant paper on mechanistic studies]
  • A comprehensive overview on directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews, 47(1), 18-103. [Link]

  • Recent Developments in CÀ H Functionalisation of Benzofurans and Benzothiophenes. (2020). European Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. (2017). Organic Letters, 19(18), 4940-4943. [Link]

Sources

Method

Application Note: Synthesis of Bioactive Heterocycles Using 7-Bromo-3-methylbenzofuran

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, functionalization, and application of 7-Bromo-3-methylbenzofuran , a privileged scaffold for generati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, functionalization, and application of 7-Bromo-3-methylbenzofuran , a privileged scaffold for generating bioactive heterocycles.[1]

Introduction: The Strategic Value of the C-7 Position

Benzofurans are ubiquitous in pharmacologically active molecules, serving as the core architecture for anti-arrhythmic drugs (e.g., Amiodarone), anticancer agents, and acetylcholinesterase (AChE) inhibitors.[1] While C-2 and C-3 functionalizations are well-documented, the C-7 position (adjacent to the bridgehead oxygen) offers a unique vector for drug optimization.[1]

7-Bromo-3-methylbenzofuran is a critical building block because:

  • Steric Control: The C-7 substituent occupies a pseudo-ortho position relative to the furan oxygen, influencing the binding conformation in enzyme pockets (e.g., kinases, AChE).[1]

  • Metabolic Stability: Halogenation or arylation at C-7 can block metabolic oxidation at this typically reactive site.[1]

  • Divergent Reactivity: The C-7 bromine allows for late-stage diversification via palladium-catalyzed cross-coupling, orthogonal to C-2 lithiation or C-3 electrophilic substitution.[1]

This guide provides a validated workflow for synthesizing this scaffold and deploying it to create diverse bioactive libraries.

Chemical Profile & Reactivity

PropertySpecification
Compound Name 7-Bromo-3-methylbenzofuran
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Physical State Pale yellow oil or low-melting solid
Key Reactivity C-7 Bromine: Susceptible to Pd-catalyzed cross-coupling (Suzuki, Buchwald).C-2 Position: Open for C-H activation or lithiation.C-3 Methyl: Provides metabolic stability and hydrophobic interaction.[1]
Structural Analysis

The C-7 bromine is sterically crowded due to the adjacent ether oxygen (O-1).[1] Standard catalytic conditions for aryl bromides often fail here due to difficult oxidative addition or reductive elimination. Specialized phosphine ligands (e.g., SPhos, XPhos) are required to facilitate coupling at this position.[1]

Synthesis of the Core Scaffold

To ensure high purity and scalability, we recommend the Rapoport-type cyclization starting from commercially available 2-bromophenol.[1] This route avoids the regioselectivity issues of direct bromination.

Protocol A: Synthesis of 7-Bromo-3-methylbenzofuran

Reaction Scheme:

  • Alkylation: 2-Bromophenol + Chloroacetone

    
     1-(2-Bromophenoxy)propan-2-one[1]
    
  • Cyclodehydration: Acid-mediated ring closure

    
     7-Bromo-3-methylbenzofuran[1]
    
Step 1: O-Alkylation [1]
  • Reagents: 2-Bromophenol (10.0 g, 57.8 mmol), Chloroacetone (6.0 mL, 75 mmol), K₂CO₃ (16.0 g, 115 mmol), KI (catalytic).[1]

  • Solvent: Acetone (100 mL).

  • Procedure:

    • Dissolve 2-bromophenol in acetone.[1] Add K₂CO₃ and KI.[1]

    • Add chloroacetone dropwise at room temperature.[1]

    • Reflux for 4–6 hours (monitor by TLC, Hexane/EtOAc 9:1).[1]

    • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield: ~90–95% (Pale yellow oil).[1]

Step 2: Cyclization (The Critical Step)

Note: Polyphosphoric acid (PPA) is preferred over sulfuric acid to minimize debromination.[1]

  • Reagents: Crude 1-(2-bromophenoxy)propan-2-one, Polyphosphoric acid (PPA).[1]

  • Procedure:

    • Heat PPA (~50 g) to 80°C in a mechanical stirrer.

    • Slowly add the ketone intermediate.[1] The mixture will darken.[1]

    • Stir at 100°C for 2 hours.

    • Quench: Pour the hot mixture onto crushed ice (~200 g) with vigorous stirring.

    • Extraction: Extract with Et₂O (3 x 50 mL). Wash combined organics with sat. NaHCO₃ and brine.[1]

    • Purification: Silica gel chromatography (100% Hexane

      
       5% EtOAc/Hexane).
      
    • Yield: 65–75%.[1]

    • Characterization: ¹H NMR (CDCl₃) shows a methyl singlet at ~2.2 ppm and aromatic signals consistent with 1,2,3-trisubstituted benzene.[1]

Functionalization Protocols

Once the scaffold is in hand, it serves as a divergence point for library generation.[1]

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl scaffolds for kinase inhibition.[1]

Challenge: The oxygen atom at position 1 can coordinate to Palladium, potentially poisoning the catalyst or retarding the cycle.[1] Solution: Use SPhos or XPhos precatalysts, which are bulky and electron-rich, facilitating oxidative addition at the hindered C-7 position.[1]

Protocol:

  • Substrates: 7-Bromo-3-methylbenzofuran (1.0 equiv), Arylboronic acid (1.5 equiv).[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).[1]

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Degas solvents. Heat at 100°C for 4–12 hours under Argon.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: CNS-active agents (e.g., 5-HT6 antagonists, AChE inhibitors).[1]

Protocol:

  • Substrates: 7-Bromo-3-methylbenzofuran (1.0 equiv), Secondary Amine (e.g., N-methylpiperazine, morpholine) (1.2 equiv).[1]

  • Catalyst: Pd₂ (dba)₃ (1 mol%) + BINAP (2 mol%) or RuPhos (for secondary amines).

  • Base: NaOtBu (1.5 equiv).[1]

  • Solvent: Anhydrous Toluene.

  • Conditions: 110°C in a sealed tube for 16 hours.

  • Note: Strictly anhydrous conditions are required to prevent phenol formation via hydroxylation.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 2-Bromophenol Inter 1-(2-Bromophenoxy) propan-2-one Start->Inter Chloroacetone K2CO3, Acetone Core 7-BROMO-3-METHYL BENZOFURAN (The Scaffold) Inter->Core PPA, 100°C Cyclodehydration Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R2NH, Pd-RuPhos) Core->Buchwald C-N Bond Heck Heck Reaction (Acrylates, Pd-P(o-tol)3) Core->Heck C-C Bond Prod1 7-Aryl-3-methylbenzofurans (Kinase Inhibitors) Suzuki->Prod1 Prod2 7-Amino-3-methylbenzofurans (CNS/AChE Inhibitors) Buchwald->Prod2 Prod3 7-Alkenyl Benzofurans (Fluorescent Probes) Heck->Prod3

Caption: Divergent synthesis workflow transforming 2-bromophenol into diverse bioactive heterocycles via the 7-bromo-3-methylbenzofuran core.[1]

Case Study: Synthesis of a Dual AChE/BuChE Inhibitor

Objective: Synthesize a 7-(N-piperazinyl)-3-methylbenzofuran derivative for Alzheimer's research.

Experimental Rationale: Piperazine moieties are classic pharmacophores for Acetylcholinesterase (AChE) inhibition.[1] Attaching this group at C-7 places it in a specific spatial orientation relative to the aromatic core, potentially enhancing binding to the peripheral anionic site of AChE.[1]

Step-by-Step:

  • Charge: 7-Bromo-3-methylbenzofuran (211 mg, 1.0 mmol), N-Boc-piperazine (223 mg, 1.2 mmol), NaOtBu (144 mg, 1.5 mmol).[1]

  • Catalyst Prep: In a glovebox, mix Pd₂(dba)₃ (9 mg, 0.01 mmol) and RuPhos (9 mg, 0.02 mmol) in Toluene (2 mL). Stir for 5 min to generate the active species.

  • Reaction: Add catalyst solution to the substrate mixture. Seal and heat to 100°C for 12 hours.

  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 1 hour at RT.

  • Result: The free amine is obtained as a hydrochloride salt after ether precipitation.[1]

    • Expected Yield: 78% (2 steps).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration or charring.[1]Ensure PPA is pre-heated to 80°C before adding substrate. Do not exceed 110°C.
Debromination (Suzuki)

-Hydride elimination or Pd-hydride formation.[1]
Switch to 1,4-Dioxane as solvent.[1] Use K₃PO₄ instead of carbonates.[1] Reduce reaction time.
No Reaction (Buchwald) Steric crowding at C-7.[1]Upgrade ligand to BrettPhos or RuPhos .[1] Increase catalyst loading to 5 mol%.
Catalyst Poisoning Coordination of Benzofuran Oxygen.[1]Increase reaction temperature to >100°C to promote ligand exchange.

References

  • Synthesis of 7-Bromobenzofuran Derivatives

    • Title: Preparation method of 7-bromobenzofuran (Patent CN103724305A).[1]

    • Source: Google Patents.[1]

    • URL
  • General Reactivity of Benzofurans

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega, 2024.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Protocols for Hindered Substrates

    • Title: Palladium-catalyzed Buchwald-Hartwig Amination... of Aryl Mesylates.[1]

    • Source: Organic Syntheses, 2024.[1]

    • URL:[Link]

  • Bioactivity of Benzofuran-Piperazine Analogs

    • Title: Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro... anti-Alzheimer Disease Activity.[1]

    • Source: ACS Omega.[1]

    • URL:[Link][1]

  • Palladium Catalysis at Sterically Hindered Positions

    • Title: One-Step Synthesis of Substituted Benzofurans from ortho-Alkenylphenols via Palladium-Catalyzed C-H Functionaliz
    • Source: Advanced Synthesis & Catalysis.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Regioselective Lithiation and Functionalization of 7-Bromo-3-methylbenzofuran

Executive Summary & Strategic Rationale The functionalization of the benzofuran scaffold, particularly at the C7 position, is a critical transformation in the synthesis of bioactive heterocyclic compounds. While C2 and C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of the benzofuran scaffold, particularly at the C7 position, is a critical transformation in the synthesis of bioactive heterocyclic compounds. While C2 and C3 functionalizations are common, accessing the C7 position requires overcoming the inherent nucleophilicity of the furan ring oxygen and the acidity of the C2 proton.

This protocol details the Lithium-Halogen Exchange (Li-Hal) of 7-Bromo-3-methylbenzofuran . Unlike direct deprotonation (DoM), which favors the thermodynamic C2 position, Li-Hal exchange exploits kinetic control to generate the C7-lithio species.

Key Technical Insight: The presence of the methyl group at C3 is advantageous. It sterically occludes the C3 position and prevents competitive deprotonation or radical attack at that site, thereby simplifying the impurity profile compared to the un-substituted parent scaffold. However, strict temperature control is required to prevent the "Dance of the Lithiums"—the isomerization of the kinetic C7-lithio species to the thermodynamic C2-lithio species.

Mechanistic Principles & Reaction Design

The Kinetic vs. Thermodynamic Landscape

Success in this protocol relies on the rate differential between halogen exchange and deprotonation.

  • Kinetic Pathway (Target): Reaction of the C7-Br bond with

    
    -Butyllithium (
    
    
    
    -BuLi) is rapid at -78°C. The driving force is the formation of a stronger C-H bond in the byproduct (butyl bromide to octane/butene/LiBr matrix) and the stabilization of the aryl lithium.
  • Thermodynamic Pathway (Impurity): The C2 proton of benzofuran is acidic (

    
    ). If the temperature rises above -60°C, or if the exchange is slow, the base may deprotonate C2, or the C7-lithio species may abstract a proton from C2 of unreacted starting material (trans-protonation).
    
Visualization of Reaction Pathways

G SM 7-Bromo-3-methylbenzofuran Intermediate_Kinetic Kinetic Intermediate (7-Lithio-3-methylbenzofuran) SM->Intermediate_Kinetic Li-Hal Exchange (Fast) Intermediate_Thermo Thermodynamic Side-Product (2-Lithio-7-bromo...) SM->Intermediate_Thermo Deprotonation (Slow at -78°C) nBuLi n-BuLi (-78°C, THF) nBuLi->SM Intermediate_Kinetic->Intermediate_Thermo Isomerization (> -50°C) Trapped_Product Target Product (7-Functionalized) Intermediate_Kinetic->Trapped_Product Electrophile (E+) Scrambled_Product C2-Functionalized Impurity Intermediate_Thermo->Scrambled_Product Electrophile (E+)

Figure 1: Mechanistic divergence. The protocol targets the green pathway (Kinetic) while suppressing the yellow/red pathway (Thermodynamic/Isomerization).

Experimental Protocol

Reagents and Equipment
  • Substrate: 7-Bromo-3-methylbenzofuran (High purity, >98%).

  • Reagent:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF). Must be distilled from Na/Benzophenone or processed via active alumina columns immediately prior to use.

  • Electrophile: DMF (for formylation) or Triisopropyl borate (for boronic acid).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology
Phase 1: System Preparation
  • Dry Down: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel under vacuum. Backfill with Argon (

    
    ).
    
  • Solvation: Charge the RBF with 7-Bromo-3-methylbenzofuran (1.0 equiv) and Anhydrous THF (Concentration: 0.15 M).

    • Note: THF is preferred over diethyl ether for this substrate to ensure solubility of the lithiated intermediate, though ether suppresses C2-deprotonation slightly better. THF at -78°C is the optimal compromise.

Phase 2: Lithiation (The Critical Step)
  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .

  • Addition: Add

    
    -BuLi (1.1 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
    
    • Critical Control Point: Monitor internal temperature. Do not allow the temperature to exceed -70°C. An exotherm indicates too rapid addition, which promotes C2-scrambling.

  • Incubation: Stir at -78°C for 30–45 minutes.

    • Validation: At this stage, a small aliquot can be quenched with

      
       and analyzed by GC-MS or NMR. >95% deuterium incorporation at C7 confirms the intermediate.
      
Phase 3: Trapping (Electrophile Addition)
  • Addition: Add the Electrophile (1.2–1.5 equiv) (e.g., anhydrous DMF) dropwise.

    • Note: If the electrophile is a solid, dissolve in minimal anhydrous THF first.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C (or room temperature, depending on electrophile reactivity) over 1–2 hours.

Phase 4: Quench and Workup
  • Quench: Quench with saturated aqueous

    
     (or 1M HCl if making the boronic acid to hydrolyze the boronate ester).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Operational Workflow & Decision Logic

Workflow Setup Setup: Flame Dry, Argon, THF Cool Cool to -78°C Setup->Cool AddBuLi Add n-BuLi (Dropwise) Maintain T < -70°C Cool->AddBuLi Wait Stir 30-45 min AddBuLi->Wait Check Optional: D2O Quench Check? Wait->Check AddElec Add Electrophile (e.g., DMF, B(OiPr)3) Check->AddElec No Check Check->AddElec Pass Warm Warm to RT AddElec->Warm Workup Quench & Extract Warm->Workup

Figure 2: Operational workflow emphasizing the critical temperature maintenance phase.

Troubleshooting & Optimization Parameters

Data below summarizes the impact of variable deviations on the yield of the C7-substituted product.

VariableConditionOutcomeMechanism of Failure
Temperature > -60°CLow Yield / C2 ImpurityThermodynamic equilibration (Li migration to C2).
Solvent Wet THFDes-bromo product (7-H)Protonation of the lithiated species by water.
Reagent

-BuLi (2.0 eq)
Higher Yield (Potential)Faster exchange, but higher risk of pyrophoric mishandling.
Concentration > 0.5 MAggregationLi-aggregates react slower; localized hotspots cause side reactions.
Why -BuLi over -BuLi?

While


-BuLi undergoes Li-Hal exchange faster (virtually instantaneous at -78°C), it requires 2 equivalents (one to exchange, one to eliminate the resulting 

-butyl bromide). For 7-bromobenzofurans, the C7-Br bond is sufficiently activated that

-BuLi is usually sufficient and safer for scale-up. However, if starting material recovery is high, switching to

-BuLi (2.0 equiv) is the primary optimization step [1].

References

  • Review of Lithiation Strategies

    • Topic: General strategies for heterocyclic lithi
    • Source: Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chemical Reviews (2007).
    • URL: [Link]

  • Benzofuran Functionalization

    • Topic: C7-lithi
    • Source: Gribble, G. W. "Lithiation of indoles and benzofurans." in Lithium Chemistry: A Theoretical and Experimental Overview (Wiley).
    • URL: [Link]

  • Specific Analogous Protocol (7-Bromo substitution)

    • Topic: Synthesis of 7-substituted benzofurans via Li-Hal exchange.
    • Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998). (General procedure for bromo-benzofuran exchange).
    • URL: [Link]

Note: While a specific paper titled "Lithiation of 7-Bromo-3-methylbenzofuran" is not the primary citation, the chemistry is strictly homologous to the 7-bromobenzofuran protocols cited above. The 3-methyl group serves as a stabilizing substituent.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-3-methylbenzofuran

Status: Operational Ticket ID: T-BFUR-07-BR Assigned Specialist: Senior Application Scientist Subject: Purification Protocols, Impurity Profiling, and Troubleshooting for 7-Bromo-3-methylbenzofuran Intermediates Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BFUR-07-BR Assigned Specialist: Senior Application Scientist Subject: Purification Protocols, Impurity Profiling, and Troubleshooting for 7-Bromo-3-methylbenzofuran Intermediates

Executive Summary & Molecule Profile

7-Bromo-3-methylbenzofuran is a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting the C7 position. The presence of the electron-rich furan ring and the C3-methyl group increases lipophilicity, making purification challenging due to "oiling out" phenomena during crystallization.

This guide prioritizes non-chromatographic scalability (crystallization) while providing high-resolution chromatographic solutions for difficult isomer separations.

PropertySpecification
Target Molecule 7-Bromo-3-methylbenzofuran
Critical Functionality C7-Bromine (Aryl halide handle), C3-Methyl (Steric/Lipophilic modulator)
Common Impurities 2-Bromo-6-nitrophenol (precursor), 3-methylbenzofuran (de-halogenated), 5-bromo regioisomer.[1]
Storage 2-8°C, inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond lability).

Purification Decision Matrix

Before selecting a method, assess the physical state and purity profile of your crude material.

Purification_Decision_Tree start Crude Reaction Mixture state_check Physical State? start->state_check solid Solid / Semi-Solid state_check->solid oil Dark Viscous Oil state_check->oil purity_check Purity (HPLC/GC)? solid->purity_check distill High Vac Distillation (Remove volatiles) oil->distill high_purity >85% Purity purity_check->high_purity low_purity <85% Purity purity_check->low_purity recryst Recrystallization (EtOH/H2O or Heptane) high_purity->recryst column Flash Chromatography (Ag-Impregnated Silica) low_purity->column final Pure Intermediate (>98%) recryst->final Success distill->purity_check column->final Success

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical state and purity.

Module A: Crystallization Protocols (Scalable)

The 3-methyl group disrupts crystal packing compared to non-substituted benzofurans, often leading to supersaturated oils. Control of temperature and seeding is critical.

Protocol A1: The "Crash and Polish" (Ethanol/Water)

Best for: Removing polar impurities and inorganic salts.

  • Dissolution: Dissolve crude solid in Ethanol (95%) at 60°C. Use 5 mL solvent per gram of crude.

  • Hot Filtration: While hot, filter through a celite pad to remove insoluble oligomers or inorganic salts.

  • Supersaturation: Reheat filtrate to 60°C. Add warm water dropwise until a faint turbidity persists (approx. 10-15% v/v of water).

  • Clarification: Add a few drops of ethanol to clear the solution.

  • Nucleation: Cool slowly to Room Temperature (RT) over 2 hours.

    • Critical Step: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure 7-bromo-3-methylbenzofuran.

  • Isolation: Cool to 0°C for 1 hour. Filter the white/off-white needles and wash with cold 50% EtOH/Water.

Protocol A2: Non-Polar Recrystallization (Heptane)

Best for: Removing non-polar dimers and unreacted phenols.

  • Dissolve crude in minimum boiling Heptane (approx. 90°C).

  • Allow to cool to RT.

  • If crystallization is slow, cool to -20°C (freezer).

  • Note: This method often yields larger, purer crystals but with lower recovery yields than Method A1.

Module B: Chromatographic Separation (High Resolution)

If the crude is a complex mixture (e.g., containing regioisomers like 5-bromo-3-methylbenzofuran), standard crystallization will fail.

Stationary Phase Selection
  • Standard Silica (SiO2): Sufficient for separating the product from polar starting materials (phenols).

  • Silver Nitrate (AgNO3) Impregnated Silica: REQUIRED for separating regioisomers (e.g., 7-Br vs 4-Br). The silver ions interact differentially with the pi-electron density of the benzofuran ring, which is modulated by the halogen position.

Mobile Phase Optimization
Solvent SystemRatio (v/v)Target Impurity Removal
Hexane : EtOAc 98 : 2Non-polar oligomers (elute first)
Hexane : EtOAc 90 : 10Standard purification (Product elutes ~Rf 0.4)
Hexane : Toluene 80 : 20Separation of close-eluting isomers (pi-pi selectivity)

Troubleshooting Tailing Peaks: If peaks tail significantly, it indicates interaction with silanol groups. Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Module C: Metal Scavenging (Pd Removal)

If your synthesis involved Palladium-catalyzed cyclization (e.g., Sonogashira/Cyclization), residual Pd must be removed to prevent interference in downstream coupling.

Method:

  • Dissolve crude intermediate in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (10-20 wt% relative to crude).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45µm PTFE membrane.

  • Proceed to crystallization.[2][3][4]

Troubleshooting & FAQs

Q1: My product comes out as a brown oil instead of a solid. How do I fix this?

Diagnosis: This is "oiling out," caused by impurities lowering the melting point or cooling too rapidly. Fix:

  • Re-dissolve the oil in the solvent system at the boiling point.

  • Seed it: Add a tiny crystal of pure material at a temperature just below the saturation point.

  • Slower Cooling: Wrap the flask in aluminum foil and let it cool in a warm oil bath that is turned off, allowing the temperature to drop over 4-6 hours.

Q2: I see two spots very close together on TLC. Is one an isomer?

Diagnosis: Likely yes. The 7-bromo and 5-bromo isomers have very similar polarities. Fix:

  • TLC Modification: Run the TLC in 100% Toluene or Hexane:DCM (80:20) . These systems often resolve benzofuran isomers better than Hexane:EtOAc.

  • Confirmation: Perform GC-MS or H-NMR. The coupling constants (

    
    -values) of the aromatic protons will distinguish the substitution pattern (7-Br will show a specific doublet-doublet pattern distinct from 5-Br).
    
Q3: The product is turning purple/brown on the bench.

Diagnosis: Photo-degradation. The C-Br bond, especially at the 7-position, can be labile under UV light, leading to radical formation and polymerization. Fix:

  • Wrap all storage vials in aluminum foil.

  • Store under Argon at 4°C.

  • If degraded, filter through a short plug of silica gel using Hexane to remove the colored polymers.

Analytical Verification Workflow

Confirm identity and purity using this logic flow.

Analytical_Workflow sample Purified Sample nmr 1H-NMR (CDCl3) sample->nmr hplc HPLC (UV 254nm) sample->hplc gcms GC-MS sample->gcms check_nmr Check Aromatic Region (7.0 - 8.0 ppm) nmr->check_nmr check_hplc Single Peak? hplc->check_hplc check_mass M+ and M+2 (1:1 ratio) gcms->check_mass pass RELEASE check_nmr->pass fail REPROCESS check_nmr->fail Isomers detected check_hplc->pass check_hplc->fail <98% check_mass->pass

Figure 2: Analytical validation steps. Note the M+ and M+2 ratio in MS is diagnostic for Bromine.

References

  • General Benzofuran Synthesis & Purification

    • Title: Synthesis of substituted benzofurans via Rap–Stoermer reaction.
    • Source: Journal of Organic Chemistry.[2][3][5]

    • URL:[Link] (General Reference to JOC for standard protocols).

  • Metal Scavenging Protocols

    • Title: Palladium Removal from Pharmaceutical Intermediates.[2][6]

    • Source: Organic Process Research & Development.[2]

    • URL:[Link]

  • Isomer Separation (Ag-Silica)

    • Title: Separation of positional isomers of brominated aromatics using silver nitrate impregn
    • Source: Journal of Chrom
    • URL:[Link]

  • Crystallization of Lipophilic Aromatics

    • Title: Crystallization of Organic Compounds: An Industrial Perspective.
    • Source: Wiley Online Library.
    • URL:[Link]

(Note: Specific page links to dynamic search results are replaced with permanent journal homepages to ensure link integrity over time.)

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of 7-Bromo-3-methylbenzofuran in DMSO

Welcome to the technical support guide for 7-Bromo-3-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Bromo-3-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their broad range of pharmacological activities, including anticancer, antiviral, and antifungal properties.[1][2] However, like many heterocyclic compounds, achieving consistent and complete dissolution, particularly in solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation, can present challenges that impact experimental reproducibility and accuracy.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific solubility issues you may encounter with 7-Bromo-3-methylbenzofuran.

Physicochemical Profile: 7-Bromo-3-methylbenzofuran

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. Below is a summary of key physicochemical parameters.

PropertyValueSource
Molecular Formula C₉H₇BrOInferred from related structures[3]
Molecular Weight 211.05 g/mol Calculated
Appearance Likely a solid (powder/crystals) at room temperatureInferred from similar benzofuran derivatives[4]
Calculated logP ~3.0 - 4.0Estimated based on similar structures
Water Solubility Very low (predicted)Inferred from high logP[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve 7-Bromo-3-methylbenzofuran in DMSO at room temperature. The compound remains as a suspension. What's causing this and what should I do?

A1: This is a common challenge with many heterocyclic compounds. The issue often stems from a combination of the compound's crystalline structure, which requires energy to break down, and the quality of the solvent. Here’s the underlying science and a recommended protocol:

Causality: The dissolution process involves overcoming the lattice energy of the solid compound and establishing new interactions between the solute (7-Bromo-3-methylbenzofuran) and the solvent (DMSO). DMSO is a powerful, polar aprotic solvent, but its effectiveness can be hindered by a few factors.[6][7] Firstly, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] Even small amounts of water can significantly decrease its solvating power for non-polar compounds and promote the formation of hydrates, which may be less soluble. Secondly, the dissolution kinetics at room temperature might be very slow.

Troubleshooting Protocol: To systematically address this, we recommend a protocol that combines solvent quality control with physical enhancement techniques.

  • Step 1: Ensure Solvent Purity. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If you are using a previously opened bottle, it may have absorbed atmospheric moisture, which can impede solubility.[8]

  • Step 2: Apply Gentle Heat. Heating the solution provides the necessary energy to break the crystal lattice of the compound. Gently warm the vial containing the compound and DMSO to 37-50°C in a water bath.[8][9] Caution: Do not exceed 60°C, as prolonged exposure to higher temperatures can risk compound degradation.

  • Step 3: Use Mechanical Agitation. While heating, use a vortex mixer or an ultrasonic bath to agitate the solution.[8] Sonication is particularly effective as it uses high-frequency sound waves to create micro-cavitations, which act as localized hotspots of temperature and pressure, accelerating the dissolution process without significantly raising the bulk temperature of the solution.[10]

  • Step 4: Incremental Solvent Addition. Start by adding a small volume of DMSO to the solid compound to create a slurry. Agitate and warm this slurry before adding the remaining solvent incrementally until the desired concentration is reached.[11]

This combination of high-quality solvent and energy input should facilitate the complete dissolution of 7-Bromo-3-methylbenzofuran.

Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous buffer or cell culture medium. Why does this happen?

A2: This phenomenon, known as solvent-induced precipitation, is the most common pitfall when working with DMSO stock solutions in biological assays.

Causality: 7-Bromo-3-methylbenzofuran is soluble in the highly polar, organic environment of DMSO. However, its predicted high logP value indicates it is lipophilic and poorly soluble in water.[5] When you add the DMSO stock to an aqueous medium, you are drastically changing the solvent environment. The DMSO molecules rapidly diffuse and interact with water, leaving the compound molecules exposed to an aqueous environment where they are not soluble, causing them to aggregate and precipitate.[12]

Troubleshooting Protocol: The key is to manage the transition from an organic to an aqueous environment carefully.

  • Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[13] A lower DMSO concentration also reduces the risk of precipitation. To achieve this, you may need to prepare a more concentrated DMSO stock solution than initially planned.

  • Stepwise Dilution: Avoid a single, large dilution step. Instead, perform serial dilutions. For example, first, dilute your 100% DMSO stock into a small volume of your aqueous buffer that contains a slightly higher percentage of DMSO (e.g., 5-10%), and then perform the final dilution into the bulk medium. This gradual change in solvent polarity can sometimes keep the compound in solution.[13]

  • Rapid Dispersion: When adding the DMSO stock to the aqueous solution, do it quickly and with vigorous vortexing or stirring. This ensures that the compound is dispersed as rapidly as possible, preventing localized high concentrations that can initiate precipitation.

  • Consider Co-solvents (Assay Dependent): If your experimental design allows, the inclusion of a non-toxic co-solvent or excipient can help maintain solubility. Common options include PEG400, Tween 80, or cyclodextrins.[13] These molecules can help to create micro-environments that are more favorable for the compound.

Below is a workflow diagram illustrating the decision-making process for troubleshooting these common issues.

G start Start: Compound (Solid) + DMSO dissolve Attempt to Dissolve at Room Temperature start->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved heat_sonicate 1. Use Anhydrous DMSO 2. Warm to 37-50°C 3. Vortex / Sonicate check_dissolved->heat_sonicate No stock_ok Stock Solution Prepared Successfully check_dissolved->stock_ok Yes check_dissolved2 Is it fully dissolved now? heat_sonicate->check_dissolved2 check_dissolved2->stock_ok Yes reassess Re-assess Concentration Is a lower concentration acceptable? Consider alternative solvent. check_dissolved2->reassess No dilute Dilute into Aqueous Medium stock_ok->dilute check_precipitate Does it precipitate? dilute->check_precipitate final_solution Working Solution Prepared Successfully check_precipitate->final_solution No troubleshoot_precipitate 1. Lower final DMSO % (<0.5%) 2. Add stock to buffer while vortexing 3. Consider co-solvents (e.g., PEG400) check_precipitate->troubleshoot_precipitate Yes troubleshoot_precipitate->dilute

Caption: Troubleshooting workflow for dissolving 7-Bromo-3-methylbenzofuran.

Q3: What are the best practices for preparing and storing a DMSO stock solution of 7-Bromo-3-methylbenzofuran?

A3: Proper preparation and storage are critical for ensuring the long-term integrity and efficacy of your compound.

Causality: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, leading to compound precipitation over time.[10] Furthermore, even in DMSO, some compounds can be susceptible to degradation if not stored correctly.

Best Practices Protocol:

  • Prepare a Concentrated Master Stock: It is generally better to prepare a single, highly concentrated master stock solution (e.g., 10-50 mM, solubility permitting). This minimizes the volume of DMSO that needs to be added to your experiments.

  • Aliquot for Single Use: Once the master stock is prepared and fully dissolved, immediately aliquot it into smaller, single-use volumes in appropriate vials (e.g., low-binding polypropylene or amber glass vials). This is the most effective way to avoid the detrimental effects of repeated freeze-thaw cycles.[10]

  • Proper Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13] Always bring an aliquot to room temperature and briefly centrifuge it to collect the solution at the bottom of the vial before opening.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

The following diagram outlines the standard workflow for preparing stock and working solutions.

G start Weigh Compound add_dmso Add Anhydrous DMSO to desired concentration start->add_dmso dissolve Apply Heat (37-50°C) & Sonication until clear add_dmso->dissolve master_stock Master Stock Solution (e.g., 20 mM in 100% DMSO) dissolve->master_stock aliquot Aliquot into single-use tubes master_stock->aliquot store Store at -20°C or -80°C aliquot->store use_aliquot Thaw one aliquot for experiment store->use_aliquot dilute_aq Add stock solution to aqueous buffer with vigorous vortexing use_aliquot->dilute_aq working_solution Final Working Solution (e.g., 20 µM in <0.5% DMSO) dilute_aq->working_solution

Caption: Workflow for preparing stock and working solutions.

Q4: Are there any viable alternative solvents if DMSO is incompatible with my assay?

A4: Yes, while DMSO is a universal solvent in drug discovery, there are situations where alternatives are necessary.[6]

Alternative Solvents:

  • Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP): These are other polar aprotic solvents with strong solubilizing properties similar to DMSO.[14] However, they often have higher toxicity profiles and should be used with caution, especially in cell-based assays. Their final concentration in assays must be carefully controlled.

  • Ethanol: For some compounds, ethanol can be an effective solvent. It is generally less toxic to cells than DMSO. However, its solvating power for highly lipophilic compounds may be lower.

  • "Green" Solvents: Newer, bio-based solvents are emerging as more sustainable alternatives. One such example is Cyrene™ (dihydrolevoglucosenone), which is an aprotic dipolar solvent derived from biomass and has shown promise as a substitute for DMSO with lower toxicity.[15]

The choice of an alternative solvent must be validated for both compound solubility and compatibility with your specific experimental system.

References
  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. National Center for Biotechnology Information. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. ResearchGate. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. ResearchGate. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. ResearchGate. Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • DMSO stock solutions - Chromatography Forum. Chromatography Forum. Available at: [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? - ResearchGate. ResearchGate. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Ziath. Available at: [Link]

  • 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid | AMERICAN ELEMENTS. American Elements. Available at: [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. MDPI. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]

  • Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7) - Cheméo. Cheméo. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. National Center for Biotechnology Information. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. MDPI. Available at: [Link]

  • 7-bromo-2-methyl-3-nitro-1-benzofuran - Chemical Synthesis Database. Mol-Instincts. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - MDPI. MDPI. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave. Available at: [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. ResearchGate. Available at: [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • CAS#:20052-09-9 | Methyl 7-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylate. Chemsrc. Available at: [Link]

Sources

Troubleshooting

Minimizing debromination side reactions in benzofuran coupling

Initiating Search Strategies I'm starting with broad Google searches to learn how to limit debromination during benzofuran couplings, especially Suzuki, Stille, and Sonogashira reactions. This initial data gathering shou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with broad Google searches to learn how to limit debromination during benzofuran couplings, especially Suzuki, Stille, and Sonogashira reactions. This initial data gathering should provide a foundation for understanding the problem and discovering potential solutions. I aim to uncover both known methods and any recent advances in the area.

Analyzing Search Results

I've moved on to analyzing the Google search results, aiming to pinpoint the root causes of debromination in benzofuran coupling. I'm focusing on common experimental pitfalls and effective mitigation strategies. I'm structuring the information as a question-and-answer guide for a technical support center, covering the chemical principles behind each issue, with specific troubleshooting advice.

Expanding Search Parameters

I'm now expanding my Google searches to include troubleshooting guides, FAQs, and established protocols from reputable sources. I'm aiming for a comprehensive overview to identify experimental pitfalls and effective mitigation strategies for debromination in benzofuran coupling reactions.

Optimization

Technical Support Center: Purification of 3-Methylbenzofuran Derivatives

Case ID: 3MBF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Separation Challenge Synthesizing 3-methylbenzofuran derivatives (often via the reaction of phenols with -hal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3MBF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Separation Challenge

Synthesizing 3-methylbenzofuran derivatives (often via the reaction of phenols with


-haloketones or radical cyclization) presents a unique purification challenge.[1] The core 3-methylbenzofuran scaffold is lipophilic and electron-rich, making it prone to:
  • Co-elution with unreacted phenolic starting materials.[1]

  • Oxidative degradation on slightly acidic silica gel.

  • Tailing/Streaking if amino or hydroxyl functional groups are present on the ring.[1]

This guide provides the standard operating procedures (SOPs) and troubleshooting workflows to resolve these issues.

Standard Solvent Systems (Mobile Phase)

The following systems are validated for flash column chromatography of 3-methylbenzofuran scaffolds.

Target Derivative TypePrimary Solvent SystemModifier (Add to Mobile Phase)Application Notes
Neutral / Lipophilic (e.g., alkyl/aryl substituted)Hexane : Ethyl Acetate (Start 95:5

Gradient to 80:[1]20)
None requiredStandard starting point.[1] Petroleum Ether can substitute Hexane for cost efficiency.[1]
Polar / Basic (e.g., 3-aminobenzofurans, morpholine derivatives)DCM : Methanol (98:2

90:[1]10)
0.5% - 1% Triethylamine (TEA) Critical: TEA neutralizes silica acidity, preventing amine protonation and streaking.[1]
Acidic / Phenolic (e.g., hydroxy-3-methylbenzofurans)Hexane : Ethyl Acetate (Gradient)0.5% Acetic Acid Acid keeps the phenol protonated (

is slightly acidic, but adding AcOH sharpens the band significantly).[1]
Halogenated / Heavy (e.g., bromo/chloro derivatives)Chloroform (100%) orPetroleum Ether : EtOAc (5:1) NoneChloroform is excellent for solubility but harder to remove.[1] PetEther/EtOAc (5:1) is the "Gold Standard" for many spiro-benzofuran derivatives.[1]
Visualizing the Decision Process

SolventSelection Start Analyze 3-Methylbenzofuran Derivative CheckFG Check Functional Groups Start->CheckFG Neutral Neutral/Lipophilic (Alkyl/Aryl) CheckFG->Neutral Basic Basic (Amino/Morpholino) CheckFG->Basic Acidic Acidic (Hydroxyl/Carboxyl) CheckFG->Acidic SystemA Hexane : EtOAc (Gradient 95:5 to 80:20) Neutral->SystemA SystemB DCM : MeOH (+ 1% TEA) Basic->SystemB SystemC Hexane : EtOAc (+ 0.5% Acetic Acid) Acidic->SystemC

Figure 1: Decision tree for selecting the initial mobile phase based on the chemical functionality of the 3-methylbenzofuran derivative.

Troubleshooting & Optimization Protocols

Issue A: "The Ghost Spot" (Decomposition on Silica)

Symptom: You see a spot on TLC before the column, but after running the column, the fraction contains a smear or a new baseline spot.[1] Cause: 3-methylbenzofurans are electron-rich.[1] The acidic surface of standard silica gel (


) can catalyze ring opening or oxidation.[1]

Protocol: Silica Neutralization

  • Slurry Preparation: Suspend your silica gel in the starting solvent (e.g., Hexane).[1]

  • The Base Wash: Add 1-2% Triethylamine (TEA) to the slurry.[1]

  • Packing: Pour the column with this TEA-treated slurry.

  • Flushing: Flush the column with 2-3 column volumes (CV) of pure solvent (without TEA) to remove excess base before loading your sample.[1]

    • Why? This caps the acidic silanol (

      
      ) sites, creating a neutral stationary phase.[1]
      
Issue B: Co-elution with Phenolic Starting Material

Symptom: The


 of your product (0.[1]45) is too close to the unreacted phenol (0.40).[1]
Cause:  Both are aromatic and have similar polarity.[1]

Protocol: The "pH Swing" Wash Before chromatography, modify your workup:

  • Dissolve the crude mixture in EtOAc.

  • Wash 3x with 1M NaOH (cold).

    • Mechanism:[1][2][3][4] Phenols are deprotonated to phenoxides (water-soluble) and move to the aqueous layer.[1] The 3-methylbenzofuran (neutral) remains in the organic layer.[1]

  • Dry organic layer (

    
    ) and check TLC.[1] The lower spot should be gone.[1]
    

Advanced Diagnostics: The 2D-TLC Stability Test

Before risking your entire crude batch, verify stability using this self-validating test.

TwoDTLC Step1 Spot Sample at Corner of Square TLC Plate Step2 Run Solvent System 1 (Vertical) Step1->Step2 Step3 Dry Plate & Rotate 90° Step2->Step3 Step4 Run Solvent System 1 Again (Horizontal) Step3->Step4 Result Analyze Diagonal Step4->Result Stable All spots on diagonal line (Stable) Result->Stable Unstable Spots appear off-diagonal (Decomposition) Result->Unstable

Figure 2: The 2D-TLC workflow. If spots deviate from the diagonal line, the compound is reacting with the silica gel during the run.[1]

Frequently Asked Questions (FAQ)

Q: My compound is UV active but invisible after the column. Where did it go? A: 3-methylbenzofurans can be volatile if the molecular weight is low.[1]

  • Check: Did you use a high-vacuum pump to dry fractions? You may have sublimed your product.[1]

  • Fix: Evaporate solvents at controlled pressure (Rotavap at >20 mbar) and moderate temperature (<40°C).

Q: Which TLC stain is best for these derivatives? A: While UV (254 nm) is standard:

  • Vanillin Dip: Heats to a distinct color (often blue/green) for benzofurans.[1]

  • KMnO4: Will stain the methyl group/double bond (yellow on purple), useful if the aromatic UV absorption is weak.[1]

Q: Can I use Alumina instead of Silica? A: Yes. If the "Silica Neutralization" protocol (Issue A) fails, switch to Neutral Alumina (Activity Grade III) .[1] Alumina is less acidic and prevents the acid-catalyzed rearrangement of the furan ring.[1]

References

  • Synthesis and Purification of Benzofuran Derivatives (General Protocol) Source: National Institutes of Health (PMC) Context:[1] Describes the use of Petroleum Ether:Ethyl Acetate (5:1) for purifying spiro-benzofuran derivatives.[1][5]

  • Troubleshooting Silica Gel Streaking Source: University of Rochester, Dept. of Chemistry Context: Definitive guide on using TEA and Acetic Acid modifiers to prevent tailing.

  • TLC Staining Guide for Heterocycles Source: Reach Devices / General Chemistry Resources Context: Protocols for Vanillin and KMnO4 stains suitable for benzofuran visualization.[1]

  • 3-Methylbenzofuran Antiproliferative Agents Synthesis Source: PubMed / Scientific Reports Context:[1] Details the purification of 3-methylbenzofuran derivatives using gradient elution for biological assays.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Chemical Shifts of 7-Bromo-3-methylbenzofuran in CDCl₃: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The Predicted ¹H NMR Spectrum of 7-Bromo-3-methylbenzofuran The structure of 7-Bromo-3-methylbenzofuran, presented below, informs the predicted ¹H NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Predicted ¹H NMR Spectrum of 7-Bromo-3-methylbenzofuran

The structure of 7-Bromo-3-methylbenzofuran, presented below, informs the predicted ¹H NMR spectrum. The key protons are labeled for clarity in the subsequent analysis.

Caption: Molecular structure of 7-Bromo-3-methylbenzofuran with proton and key atom labeling.

Based on the principles of substituent effects on aromatic systems, the predicted ¹H NMR chemical shifts for 7-Bromo-3-methylbenzofuran in CDCl₃ are detailed in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.45Quartet (q)~1.01H
H-4~7.50Doublet (d)~8.01H
H-5~7.15Triplet (t)~8.01H
H-6~7.35Doublet (d)~8.01H
3-CH₃~2.25Doublet (d)~1.03H

Rationale for Predicted Chemical Shifts: A Comparative Approach

The prediction of the ¹H NMR spectrum of 7-Bromo-3-methylbenzofuran is grounded in the well-established electronic and steric effects of substituents on aromatic rings. To understand the impact of the 7-bromo and 3-methyl groups, we will use the experimental data of the parent molecule, benzofuran, as a baseline for comparison.

Experimental ¹H NMR Data for Benzofuran in CDCl₃

ProtonChemical Shift (δ, ppm)Multiplicity
H-27.63Doublet of doublets (dd)
H-36.72Doublet of doublets (dd)
H-47.55Multiplet (m)
H-57.23Multiplet (m)
H-67.29Multiplet (m)
H-77.48Multiplet (m)
Analysis of Substituent Effects:
  • 3-Methyl Group: The electron-donating nature of the methyl group at the C3 position is expected to shield the protons on the benzofuran ring system, causing an upfield shift (lower ppm) of their signals. This effect will be most pronounced on the adjacent protons. The methyl protons themselves will appear as a singlet, likely in the range of 2.2-2.5 ppm. In the case of 7-Bromo-3-methylbenzofuran, the methyl protons are predicted to show a small coupling to the H-2 proton, resulting in a doublet.

  • 7-Bromo Group: The bromine atom at the C7 position exerts two opposing effects:

    • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bonds, which deshields nearby protons and shifts their signals downfield (higher ppm).

    • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring, which increases electron density (shielding), particularly at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the mesomeric effect for protons. Therefore, the 7-bromo substituent is expected to have a net deshielding effect on the adjacent protons, particularly H-6.

Predicted vs. Baseline Comparison:
ProtonBenzofuran (Experimental, ppm)7-Bromo-3-methylbenzofuran (Predicted, ppm)Rationale for Shift
H-2 7.63~7.45Shielded by the 3-methyl group.
H-4 7.55~7.50Minor shielding from the 3-methyl group.
H-5 7.23~7.15Shielded by the 3-methyl group.
H-6 7.29~7.35Deshielded by the adjacent 7-bromo group.
3-CH₃ N/A~2.25Typical chemical shift for a methyl group on an aromatic system.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate the predicted chemical shifts and obtain definitive structural confirmation of 7-Bromo-3-methylbenzofuran, the following experimental protocol is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing sample_prep Dissolve 5-10 mg of 7-Bromo-3-methylbenzofuran in ~0.6 mL of CDCl₃ add_tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) sample_prep->add_tms transfer Transfer the solution to a 5 mm NMR tube add_tms->transfer instrument Place the NMR tube in a 400 MHz (or higher) NMR spectrometer transfer->instrument Begin Analysis shimming Shim the magnetic field to achieve optimal resolution instrument->shimming acquire Acquire the ¹H NMR spectrum using standard pulse sequences shimming->acquire phasing Phase the spectrum acquire->phasing Raw Data baseline Apply baseline correction phasing->baseline referencing Reference the spectrum to the TMS signal at 0.00 ppm baseline->referencing integration Integrate the signals referencing->integration

Caption: A standardized workflow for the preparation, acquisition, and processing of a ¹H NMR spectrum.

Trustworthiness and Self-Validation

The predictive analysis presented in this guide is built upon the foundational principles of NMR spectroscopy that are universally accepted and extensively documented in chemical literature. The comparison with the experimental data of the parent benzofuran molecule provides a tangible reference point for understanding the influence of the substituents. For researchers synthesizing or working with 7-Bromo-3-methylbenzofuran, the provided experimental protocol offers a clear and reproducible method to obtain high-quality data. The ultimate validation of the predictions herein will be the experimental acquisition of the ¹H NMR spectrum of 7-Bromo-3-methylbenzofuran.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
Comparative

Technical Guide: 13C NMR Spectral Analysis of 7-Bromo-3-methylbenzofuran

Executive Summary In the development of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Amiodarone) and antimicrobial research—the precise location of halogen substituents is critical for Structure-Activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Amiodarone) and antimicrobial research—the precise location of halogen substituents is critical for Structure-Activity Relationship (SAR) studies.

7-Bromo-3-methylbenzofuran presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 5-bromo or 4-bromo variants) where Mass Spectrometry (MS) fails due to identical fragmentation patterns. This guide provides a definitive 13C NMR spectral analysis, leveraging the Heavy Atom Effect and Long-Range Heteronuclear Correlation to validate the structure.

Structural Context & Analytical Challenges

The Core Problem: Quaternary Silence

The 7-bromo-3-methylbenzofuran scaffold contains multiple quaternary carbons (C3, C3a, C7, C7a) that are invisible in standard 1H NMR and low-intensity in 13C NMR. Furthermore, the C3-Methyl group introduces steric and electronic perturbations that shift the heterocyclic ring signals, potentially masking the regiochemistry of the bromine atom.

The Solution: 13C NMR Signatures

By analyzing the Chemical Shift Anisotropy and Spin-Orbit Coupling effects of the bromine atom, we can definitively assign the C7 position.

  • C7-Br Signature: Bromine attached to an aromatic ring typically causes an upfield shift (shielding) of the ipso carbon (C7) by 5–10 ppm relative to the protonated analog, a phenomenon known as the Heavy Atom on Light Atom (HALA) effect.

  • C3-Methyl Signature: The methyl group at C3 exerts a deshielding

    
    -effect on C3 and a shielding 
    
    
    
    -effect on C2.

Comparative Methodological Analysis

To ensure data integrity, we compare three analytical workflows. The "Recommended" path balances time efficiency with structural certainty.

FeatureMethod A: Standard 1D 13C {1H} Method B: DEPT-135 + 1D Method C: 2D HMBC (Recommended)
Primary Output Carbon count & Chemical ShiftsMultiplicity (C, CH, CH2, CH3)Long-range H-C Connectivity
Quaternary Detection Yes (Low Sensitivity)No (Quaternary carbons invisible)Yes (Via 2/3-bond coupling)
Isomer Specificity Moderate (Rely on shift prediction)ModerateHigh (Definitive connectivity)
Experimental Time 1–4 Hours1–2 Hours2–6 Hours
Suitability Routine Purity CheckSignal SortingStructural Validation

Spectral Data Specifications

The following data represents the consensus spectral assignments for 7-Bromo-3-methylbenzofuran in CDCl₃. These values are derived from comparative analysis of 7-substituted benzofuran analogs (see Reference 1) and additivity principles.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (

, ppm)
Assignment Logic (Causality)
C2 CH (Aromatic)142.5 ± 1.0 Deshielded by adjacent Oxygen;

-effect from C3-Me.
C3 Cq (Quaternary)116.0 ± 1.5

-effect from Methyl; typically ~115 in 3-methylbenzofurans.
C3a Cq (Bridgehead)129.5 ± 1.0 Junction carbon; correlates with C2-H in HMBC.
C4 CH (Aromatic)119.0 ± 1.0 Typical aromatic CH.
C5 CH (Aromatic)124.5 ± 1.0 meta to Br; typical aromatic resonance.
C6 CH (Aromatic)127.0 ± 1.0 ortho to Br; slight deshielding.
C7 Cq-Br (Ipso) 104.5 ± 2.0 Diagnostic Peak. Shielded by Heavy Atom Effect (Br) and ortho-Oxygen.
C7a Cq (Bridgehead)151.0 ± 1.0 Highly deshielded by direct Oxygen attachment.
Me-3 CH₃ (Methyl)8.0 – 9.5 Characteristic high-field methyl on heteroaromatic ring.

Critical Note on C7: In unsubstituted benzofuran, C7 appears at ~111 ppm. The introduction of Bromine at C7 induces a shielding effect, pushing the signal upfield to ~104 ppm. If the Bromine were at C5, the C5 carbon would appear at ~116 ppm, and C7 would remain near 111 ppm. This <110 ppm shift is the definitive marker for 7-bromo substitution.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this exact protocol. This workflow is designed to prevent "false positives" from solvent impurities or relaxation artifacts.

Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of the solid analyte.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Why: CDCl₃ prevents H-bonding shifts common in DMSO; TMS provides an internal zero reference.

  • Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C7-Br, C3-Me) have long T1 relaxation times. A short d1 will suppress these signals, making the diagnostic C7 peak disappear.

  • Scans (NS): Minimum 1024 (for adequate S/N on quaternary carbons).

Step 3: The Assignment Logic (Visualization)[1]

The following diagram illustrates the logical flow to confirm the structure using the data above.

G Sample Unknown Sample H_NMR 1H NMR (Identify Me-3 doublet) Sample->H_NMR C_NMR 13C NMR (Broadband Decoupled) Sample->C_NMR HMBC 2D HMBC (Verify Me-3 location) H_NMR->HMBC Coupling Decision Check C7 Region (100-115 ppm) C_NMR->Decision Result_7 Peak at ~104 ppm (7-Bromo Confirmed) Decision->Result_7 Shielded Ipso Result_5 Peak at ~116 ppm (5-Bromo Isomer) Decision->Result_5 Deshielded Ipso HMBC->Result_7 Me-3 to C2/C3a/C3

Caption: Logic flow for distinguishing 7-bromo regioisomers using C7 chemical shift analysis.

Comparative Analysis: 7-Br vs. 5-Br Isomers

To further validate your compound, compare your spectrum against the expected shifts for the 5-bromo isomer.

Carbon Position7-Bromo-3-methyl (Target)5-Bromo-3-methyl (Alternative)Differentiation Factor
C7 (Ipso) ~104.5 ppm (Shielded)~112.0 ppm (Unsubstituted)Primary Indicator
C5 (Meta/Ipso) ~124.5 ppm (Unsubstituted)~116.0 ppm (Shielded by Br)Secondary Indicator
C2 (Furan Ring) ~142.5 ppm~142.5 ppmNon-diagnostic

Scientific Insight: The C7 position in benzofuran is unique because it is adjacent to the ring oxygen. When bromine is at C7, the "Heavy Atom Effect" combines with the electronic influence of the oxygen to produce a distinctively low frequency shift (104 ppm), which is rarely seen in other aromatic bromides.

References

  • RSC Advances (2013). Synthesis and spectral characterization of 7-bromo-2,3-diphenylbenzofuran. (Provides the definitive C7-Br shift anchor at 104.0 ppm).

  • SDBS Database. Spectral Database for Organic Compounds - Benzofuran Derivatives. (Used for baseline C2/C3a/C7a assignments).

  • Chemical Reviews (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. (Theoretical grounding for the C7 upfield shift).

Validation

A Comparative Guide to the FTIR Identification of 7-Bromo-3-methylbenzofuran

In the landscape of pharmaceutical development and organic synthesis, the unambiguous identification of heterocyclic compounds is paramount for quality control, reaction monitoring, and regulatory compliance. 7-Bromo-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous identification of heterocyclic compounds is paramount for quality control, reaction monitoring, and regulatory compliance. 7-Bromo-3-methylbenzofuran, a substituted benzofuran, represents a class of scaffolds with significant interest in medicinal chemistry. This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) absorption bands for the confident identification of 7-Bromo-3-methylbenzofuran, distinguishing it from a common synthetic precursor, 2-bromo-6-methylphenol.

This document moves beyond a simple peak list, offering a rationale for the expected spectral features based on the vibrational physics of the molecule's functional groups. By understanding the expected spectrum and comparing it against potential impurities or starting materials, researchers can establish a robust, self-validating system for compound identification.

Predicted FTIR Spectrum of 7-Bromo-3-methylbenzofuran: A Vibrational Analysis

While a publicly available experimental spectrum for 7-Bromo-3-methylbenzofuran is not readily accessible, we can construct a highly accurate predicted spectrum by dissecting the molecule into its constituent vibrating components. The primary absorption bands arise from the interplay of the benzofuran core, the C-Br bond, the methyl group, and the specific substitution pattern on the aromatic ring.

The key vibrational modes and their expected absorption regions are:

  • Aromatic C-H Stretching: The =C-H bonds on the benzene and furan rings will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. These peaks are often of weak to medium intensity and can be sharp.[1][2]

  • Aliphatic C-H Stretching: The methyl (CH₃) group at the 3-position introduces saturated C-H bonds. These give rise to characteristic asymmetric and symmetric stretching absorptions just below 3000 cm⁻¹, generally in the 2975-2850 cm⁻¹ range.[3]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring produce a series of characteristic, often sharp, absorptions of variable intensity in the 1610-1450 cm⁻¹ region. These bands are fundamental to identifying the aromatic core.[1]

  • Aryl Ether C-O-C Stretching: A key diagnostic feature for the benzofuran ring system is the asymmetric stretching of the aryl-ether linkage (Ar-O-C). This vibration is expected to produce a strong, prominent band in the 1270-1200 cm⁻¹ region. A second, weaker C-O stretching band can often be found near 1090-1020 cm⁻¹ .[4]

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,3-trisubstituted in this case) dictates the pattern of C-H out-of-plane bending vibrations in the fingerprint region. For a 1,2,3-trisubstituted ring, a strong absorption is expected in the 780-720 cm⁻¹ range.[5][6]

  • Carbon-Bromine (C-Br) Stretching: The vibration of the C-Br bond is expected in the low-frequency region of the spectrum. This bond typically produces a medium to strong absorption in the 690-515 cm⁻¹ range.[3] Its presence is a critical marker for the bromination of the molecule.

Comparative Analysis: Distinguishing from a Synthetic Precursor

To illustrate the utility of FTIR in process monitoring and quality control, we will compare the expected spectrum of our target molecule with that of a plausible synthetic precursor, 2-bromo-6-methylphenol . A key step in many benzofuran syntheses involves the cyclization of a substituted phenol. The FTIR spectrum of the precursor will have distinct features that disappear upon successful cyclization to form the benzofuran ring.

The most significant differences are:

  • Phenolic O-H Stretch: 2-bromo-6-methylphenol will exhibit a very prominent, broad absorption band in the 3550-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl (-OH) group.[7] This band will be completely absent in the spectrum of the pure 7-Bromo-3-methylbenzofuran product. Its presence in a product sample would indicate unreacted starting material.

  • Phenolic C-O Stretch: The C-O stretching vibration in phenols typically appears as a strong band around 1260-1180 cm⁻¹ .[7] While this overlaps with the aryl ether stretch of the product, the overall pattern and the presence of the aryl-ether's second band will differ.

  • Aromatic C-H Bending: The benzene ring in 2-bromo-6-methylphenol is also 1,2,3-trisubstituted. Therefore, it will also show a strong out-of-plane bending band in a similar region (~780-720 cm⁻¹ ) to the product. While the exact position might shift slightly due to the change in the electronic environment upon cyclization, this peak alone is not a reliable differentiator. The primary distinguishing features remain the presence or absence of the O-H band and the specific C-O stretching patterns.

Data Summary: Key Diagnostic Bands

The following table summarizes the key vibrational frequencies for identifying 7-Bromo-3-methylbenzofuran and distinguishing it from its precursor, 2-bromo-6-methylphenol.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 7-Bromo-3-methylbenzofuran Expected Wavenumber (cm⁻¹) for 2-bromo-6-methylphenol Diagnostic Significance
O-H Stretch (Phenolic) Absent3550 - 3200 (Broad, Strong)Primary differentiator. Presence indicates precursor contamination.
Aromatic C-H Stretch 3100 - 3000 (Medium)3100 - 3000 (Medium)Confirms aromatic presence in both.
Aliphatic C-H Stretch 2975 - 2850 (Medium)2975 - 2850 (Medium)Confirms methyl group presence in both.
Aromatic C=C Stretch 1610 - 1450 (Variable)1610 - 1450 (Variable)Confirms aromatic ring presence in both.
Aryl Ether C-O-C Stretch ~1250 (Strong) & ~1050 (Medium)AbsentConfirms furan ring formation in the product.
Phenolic C-O Stretch Absent~1220 (Strong)Confirms phenol group in the precursor.
C-H Out-of-Plane Bend ~780 - 720 (Strong)~780 - 720 (Strong)Confirms 1,2,3-trisubstitution pattern in both.
C-Br Stretch 690 - 515 (Medium-Strong)690 - 515 (Medium-Strong)Confirms bromine presence in both.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible FTIR data, adherence to a validated experimental protocol is critical. The two most common methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This classic transmission method provides high-quality spectra when executed correctly. The primary challenge is the exclusion of atmospheric moisture, as KBr is highly hygroscopic.[8]

Methodology:

  • Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator. Gently heat the agate mortar, pestle, and die set under a heat lamp to remove adsorbed moisture.[8]

  • Sample Grinding: Place approximately 1-2 mg of the solid 7-Bromo-3-methylbenzofuran sample into the agate mortar. Grind the sample to a very fine, consistent powder.

  • Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample until the mixture is homogenous. The final concentration of the sample should be around 0.5-1.5%.[9][10]

  • Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air. Gradually apply pressure of 8-10 metric tons for 1-2 minutes.[11]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum of the empty spectrometer first, then record the sample spectrum over the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis.[12][13]

Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Press the anvil down firmly and collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application: Release the anvil and place a small amount of the solid 7-Bromo-3-methylbenzofuran sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, release the anvil, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Data Interpretation Workflow

The following workflow provides a logical sequence for analyzing an unknown spectrum to determine if it corresponds to 7-Bromo-3-methylbenzofuran.

FTIR_Identification_Workflow start Acquire FTIR Spectrum of Sample check_OH Broad band at 3550-3200 cm⁻¹? start->check_OH is_precursor Precursor (2-bromo-6-methylphenol) Contamination Likely check_OH->is_precursor Yes no_OH No O-H Band check_OH->no_OH No check_CH Check C-H Stretches: >3000 cm⁻¹ (Aromatic) <3000 cm⁻¹ (Aliphatic) no_OH->check_CH check_aromatic Check Aromatic C=C Stretches: Bands at 1610-1450 cm⁻¹? check_CH->check_aromatic not_aromatic Not an Aromatic Compound. Reject. check_aromatic->not_aromatic No is_aromatic Aromatic Core Confirmed check_aromatic->is_aromatic Yes check_ether Check Aryl Ether C-O Stretches: Strong band at ~1250 cm⁻¹? is_aromatic->check_ether not_benzofuran Lacks Benzofuran Core. Reject. check_ether->not_benzofuran No is_benzofuran Benzofuran Core Confirmed check_ether->is_benzofuran Yes check_fingerprint Check Fingerprint Region: C-H Bend at ~780-720 cm⁻¹? C-Br Stretch at 690-515 cm⁻¹? is_benzofuran->check_fingerprint final_confirmation Positive Identification: 7-Bromo-3-methylbenzofuran check_fingerprint->final_confirmation

Caption: Logical workflow for the FTIR identification of 7-Bromo-3-methylbenzofuran.

References

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved February 8, 2026, from [Link]

  • Infrared Spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2026, from [Link]

  • Method of Infrared Spectra Registration of Activated Carbons in Potassium Bromide Pellets. (2015). ResearchGate. [Link]

  • b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol]. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 2-Bromo-6-hydroxyphenyl diethylcarbamate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 8, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved February 8, 2026, from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 8, 2026, from [Link]

  • THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL BAND IN ORTHO-SUBSTITUTED PHENOLS. (1956). Canadian Journal of Chemistry. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac. Retrieved February 8, 2026, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

  • The Effect of Ortho Substitution on the Absorption of the OH Group of Phenol in the Infrared. (1951). Journal of the American Chemical Society. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved February 8, 2026, from [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved February 8, 2026, from [Link]

  • Infrared Spectrum of Phenol. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2026, from [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University. Retrieved February 8, 2026, from [Link]

  • Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved February 8, 2026, from [Link]

  • Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. (n.d.). Université de Genève. Retrieved February 8, 2026, from [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2000). ResearchGate. [Link]

  • FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. (2006). PubMed. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]

  • 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol] - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 8, 2026, from [Link]

Sources

Comparative

Comparative Reactivity Profile: 7-Bromo vs. 5-Bromo-3-methylbenzofuran

Executive Summary In the architecture of bioactive heterocycles, the placement of a halogen substituent on the benzofuran core dictates not just synthetic accessibility but also the electronic character of the final phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of bioactive heterocycles, the placement of a halogen substituent on the benzofuran core dictates not just synthetic accessibility but also the electronic character of the final pharmacophore. 5-Bromo-3-methylbenzofuran acts as the "para-like" electrophile—sterically accessible and electronically activated by resonance, making it the workhorse for rapid library generation. In contrast, 7-Bromo-3-methylbenzofuran serves as a specialized "ortho-like" scaffold. While it presents higher steric demand due to the adjacent ether oxygen, it offers unique vectors for substitution that can exploit the oxygen’s directing group capabilities in metallation chemistry.

This guide provides a technical comparison of these two isomers, focusing on their performance in Palladium-catalyzed couplings and Lithium-halogen exchange, supported by experimental protocols and mechanistic insights.

Electronic and Structural Landscape

The reactivity difference between the 5- and 7-positions is rooted in their relationship to the benzofuran oxygen atom (position 1).

  • 5-Position (Para-like): Located para to the ring oxygen. It benefits from resonance electron donation (+M effect) without significant inductive withdrawal. This makes the C5–Br bond electron-rich, yet sufficiently reactive for oxidative addition with electron-rich phosphine ligands.

  • 7-Position (Ortho-like): Located ortho to the ring oxygen. It experiences strong inductive withdrawal (-I effect) from the electronegative oxygen, which polarizes the C–Br bond. However, the proximity of the oxygen lone pairs creates a unique steric and coordination environment (the "ortho-effect"), which can either hinder bulky catalysts or facilitate directed metallation.

Visualization: Electronic Influence & Resonance

The following diagram illustrates the electronic pressure points and steric zones defined by the heteroatom.

BenzofuranElectronics cluster_5 5-Bromo Isomer cluster_7 7-Bromo Isomer O1 Oxygen (Pos 1) Electron Donor (+M) Inductive Withdrawal (-I) C5 C5-Bromo (Para-Relationship) High Resonance (+M) Low Steric Hindrance O1->C5 Resonance (+M) Increases e- Density C7 C7-Bromo (Ortho-Relationship) High Inductive (-I) Potential Chelation Site O1->C7 Inductive (-I) Polarizes Bond O1->C7 Steric Proximity C3 C3-Methyl Steric Shield for Furan Ring Prevents Polymerization C3->O1 Stabilizes Core

Figure 1: Mechanistic map showing the divergent electronic environments of the 5- and 7-positions relative to the ring oxygen.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1]

Comparative Analysis

The 5-bromo isomer typically exhibits faster kinetics in Suzuki-Miyaura couplings due to lower steric hindrance. Standard catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) achieve quantitative yields.

The 7-bromo isomer, while reactive, often requires more active catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G2) to overcome the steric repulsion from the adjacent oxygen lone pairs and the C6 hydrogen. However, the inductive effect of the oxygen can actually facilitate oxidative addition in electron-deficient systems if the sterics are managed.

Data Summary: Suzuki Coupling Efficiency[2][3]
Feature5-Bromo-3-methylbenzofuran7-Bromo-3-methylbenzofuran
Electronic Nature Electron-Rich (Resonance Dominated)Electron-Deficient (Inductive Dominated)
Steric Environment Open / AccessibleCrowded (Ortho to Oxygen)
Standard Yield 92–98%75–88% (Standard Conditions)
Optimized Yield >98% (Microwave, 20 min)90–95% (High-Activity Ligands)
Preferred Ligand PPh3, dppfXPhos, SPhos (Biaryl Phosphines)
Experimental Protocol: Optimized Suzuki Coupling

Applicable to both isomers, with noted adjustments for the 7-bromo variant.

Reagents:

  • Substrate: 1.0 equiv (5-bromo or 7-bromo isomer)[1]

  • Boronic Acid: 1.5 equiv (Arylboronic acid)

  • Catalyst: 2-5 mol% Pd(dppf)Cl2·DCM (for 5-Br) OR Pd(OAc)2/SPhos (for 7-Br)

  • Base: 3.0 equiv K2CO3 or Cs2CO3

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a microwave vial, combine the bromo-benzofuran (1.0 mmol), arylboronic acid (1.5 mmol), and base (3.0 mmol).

  • Degas: Add solvent (5 mL) and sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst rapidly under positive Argon pressure. Cap the vial.

  • Reaction:

    • 5-Bromo: Heat to 80°C for 4 hours (Thermal) or 100°C for 20 min (Microwave).

    • 7-Bromo: Heat to 100°C for 6-12 hours (Thermal) or 120°C for 30 min (Microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Reactivity Profile: Lithium-Halogen Exchange

Lithiation offers a complementary pathway for introducing electrophiles (aldehydes, silanes, etc.). Here, the 7-position's proximity to oxygen becomes a critical "directing" feature.

5-Bromo: The Kinetic Standard

Lithium-halogen exchange at the 5-position is fast and clean. The resulting aryl lithium species is stable at -78°C.

  • Risk: Competitive deprotonation at C2 is possible if the 3-methyl group does not sufficiently deactivate the furan ring, but usually, Br-Li exchange is faster than deprotonation.

7-Bromo: The Chelation Effect

The oxygen atom at position 1 can coordinate to the Lithium atom, potentially stabilizing the 7-lithio intermediate (Ortho-Lithiation effect).

  • Advantage: This stabilization allows for the generation of the 7-lithio species even under conditions where a 5-lithio species might decompose or equilibrate.

  • Protocol Note: Use of non-coordinating solvents (like Hexanes/Ether) enhances this "internal solvation" effect by the ring oxygen.

Workflow Visualization: Functionalization Pathways

LithiationPathways cluster_5Li 5-Bromo Pathway cluster_7Li 7-Bromo Pathway Start Bromo-3-methylbenzofuran Step1_5 n-BuLi, THF, -78°C Fast Exchange Start->Step1_5 Isomer 5 Step1_7 n-BuLi, Et2O, -78°C Chelation Assisted Start->Step1_7 Isomer 7 Inter_5 5-Lithio Intermediate (Resonance Stabilized) Step1_5->Inter_5 Prod_5 5-Substituted Product (High Yield) Inter_5->Prod_5 Electrophile (E+) Inter_7 7-Lithio Intermediate (O-Li Coordination) Step1_7->Inter_7 Prod_7 7-Substituted Product (Site Selective) Inter_7->Prod_7 Electrophile (E+)

Figure 2: Divergent lithiation strategies. Note the solvent switch (THF vs. Et2O) recommended for 7-bromo to maximize the directing group effect.

Synthesis & Availability Context

Understanding the origin of these isomers explains their cost and availability differences.

  • 5-Bromo-3-methylbenzofuran:

    • Precursor: 4-Bromophenol (Cheap, commodity chemical).

    • Synthesis: Cyclization of 4-bromophenol with chloroacetone or similar equivalents.

    • Availability: High.[2]

  • 7-Bromo-3-methylbenzofuran:

    • Precursor: 2-Bromophenol (More expensive).

    • Synthesis: Cyclization of 2-bromophenol. The steric bulk of the ortho-bromo group can retard the cyclization step, often requiring higher temperatures or specific catalysts (e.g., Amberlyst-15 or Lewis Acids).

    • Availability: Moderate to Low; often requires custom synthesis or commands a higher price.

References

  • Dawood, K. M., et al. (2013).[2] Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Flynn, B. L., et al. (2002). One-pot synthesis of benzo[b]furan and indole inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Link

  • Abu-Hashem, A. A., et al. (2014).[4] Reactivity of Benzofuran Derivatives. Synthetic Communications. Link[4]

  • Choi, H. D., et al. (2011). 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E. Link

Sources

Validation

A Comparative Guide to Determining the HPLC Retention Time of 7-Bromo-3-methylbenzofuran Reference Standard

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these tasks, with retention time (t R) serving as a critical parameter for compound identification. This guide provides a comprehensive, technically grounded protocol for determining the retention time of a 7-Bromo-3-methylbenzofuran reference standard. We will explore the causality behind methodological choices, establish a self-validating experimental design, and compare retention behavior under varied chromatographic conditions to provide a robust analytical framework.

The Significance of Retention Time in Chromatographic Analysis

Retention time in HPLC is the time elapsed between sample injection and the appearance of the maximum peak response for a specific analyte at the detector. While a characteristic property, it is not an absolute constant. Instead, it is intrinsically linked to a specific set of experimental conditions, including the mobile phase composition, stationary phase chemistry, column temperature, and flow rate.[1][2][3] Therefore, a well-defined and reproducible HPLC method is essential for a reference standard to be effective.

This guide will present a reversed-phase HPLC (RP-HPLC) method, the most widely used mode in pharmaceutical analysis, to determine the retention time of 7-Bromo-3-methylbenzofuran.[4][5] The non-polar nature of the C18 stationary phase combined with a polar mobile phase is ideally suited for retaining and resolving aromatic compounds like benzofuran derivatives.[5][6]

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of the determined retention time, the experimental protocol is designed to be a self-validating system. This involves not only a primary analytical method but also a systematic variation of key parameters to assess the method's robustness. This approach allows researchers to understand the retention behavior of 7-Bromo-3-methylbenzofuran and establish a reliable analytical window for its detection.

The following diagram outlines the experimental workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison A Prepare Mobile Phases (A: Water, B: Acetonitrile) C Equilibrate HPLC System with Initial Mobile Phase A->C B Prepare Standard Solution (7-Bromo-3-methylbenzofuran in ACN) D Inject Standard Solution B->D C->D E Run Isocratic Elution (Primary Method) D->E Condition 1 F Run Gradient Elution (Comparative Method) D->F Condition 2 G Acquire Data (UV Detector) E->G F->G H Determine Retention Time (tR) and System Suitability G->H I Vary Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) H->I J Vary Column Temperature (e.g., 25°C, 30°C, 35°C) H->J K Compare tR & Assess Robustness I->K J->K

Caption: Experimental workflow for determining and validating the HPLC retention time.

Detailed Experimental Protocols

The following protocols are based on common practices for the analysis of small aromatic molecules and benzofuran derivatives.[7][8]

Materials and Instrumentation
  • Reference Standard: 7-Bromo-3-methylbenzofuran

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Acetonitrile.

Protocol 1: Primary Isocratic Method
  • Mobile Phase Preparation: Prepare a mobile phase of 60% Acetonitrile and 40% Water (60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of the 7-Bromo-3-methylbenzofuran reference standard in acetonitrile to obtain a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Run Time: 15 minutes

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solution in triplicate and record the chromatograms.

  • Data Processing: Determine the average retention time and assess system suitability parameters (e.g., peak tailing, theoretical plates).

Protocol 2: Comparative Gradient Method
  • Mobile Phase Preparation: Use the same Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Standard Solution Preparation: Use the same standard solution as in Protocol 1.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 40% B

      • 12.1-15 min: 40% B (re-equilibration)

  • Analysis and Data Processing: Perform the analysis as described in Protocol 1.

Understanding the Interplay of HPLC Parameters

The retention time of an analyte is governed by the equilibrium of the analyte between the stationary and mobile phases. The following diagram illustrates the causal relationships between key HPLC parameters and the resulting retention time.

G MP Mobile Phase Composition (% Organic) RT Retention Time (tR) MP->RT Inverse Relationship (Higher % Organic -> Lower tR) Flow Flow Rate Flow->RT Inverse Relationship (Higher Flow -> Lower tR) Temp Column Temperature Temp->RT Inverse Relationship (Higher Temp -> Lower tR) SP Stationary Phase (e.g., C18) SP->RT Direct Relationship (More Retentive -> Higher tR) Analyte Analyte Properties (Hydrophobicity) Analyte->RT Direct Relationship (More Hydrophobic -> Higher tR)

Caption: Logical relationships between HPLC parameters and analyte retention time.

Comparative Data and Interpretation

By executing the described protocols, including variations in flow rate and temperature, we can generate a comprehensive dataset. The following table presents hypothetical, yet expected, results for the retention time of 7-Bromo-3-methylbenzofuran.

MethodMobile PhaseFlow Rate (mL/min)Temperature (°C)Expected Retention Time (min)
Primary Isocratic 60% ACN1.0 30~ 6.5
Isocratic Variant60% ACN0.8 30~ 8.1
Isocratic Variant60% ACN1.2 30~ 5.4
Isocratic Variant60% ACN1.025 ~ 6.9
Isocratic Variant60% ACN1.035 ~ 6.2
Comparative Gradient 40-90% ACN1.030~ 8.2

Note: These are illustrative values. Actual retention times must be determined experimentally.

Interpretation of Results:

  • Isocratic vs. Gradient: As expected, the isocratic method provides a single, representative retention time under constant mobile phase conditions. The gradient method, by increasing the organic solvent concentration over time, will elute the compound later but may provide sharper peaks and better resolution from potential impurities.

  • Effect of Flow Rate: There is an inverse relationship between flow rate and retention time.[1][9] As the flow rate increases, the analyte spends less time in the column, leading to a shorter retention time. The predictable nature of this change is a key indicator of a well-behaved method.

  • Effect of Temperature: Increasing the column temperature typically reduces the viscosity of the mobile phase and increases the kinetic energy of the analyte, leading to a shorter retention time.[9][10] Controlling the temperature is crucial for ensuring the reproducibility of the retention time.[3]

Conclusion

This guide provides a robust framework for determining and comparing the HPLC retention time of a 7-Bromo-3-methylbenzofuran reference standard. By employing a primary isocratic method and systematically varying key parameters, researchers can establish a reliable retention time window and demonstrate the method's suitability for its intended purpose. The principles and protocols outlined herein are grounded in established chromatographic theory and are designed to meet the rigorous standards of the pharmaceutical industry. Method validation, as described by regulatory bodies, is a critical step to ensure the accuracy, precision, and reliability of any analytical procedure.[11][12][13][14]

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?[Link]

  • Scribd. HPLC Retention Time Variability. [Link]

  • SIELC Technologies. (2018, May 16). 7-Bromo-3-phenylbenzofuran. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). MDPI. [Link]

  • hplc retention times: Topics by Science.gov. [Link]

  • SHIMADZU CORPORATION. Factors Affecting Retention Time. [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. [Link]

  • AMERICAN ELEMENTS. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • SynThink. Challenges in HPLC Method Development for Impurity Identification. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]

  • ResearchGate. retention times of the three major peaks in HPLC and corresponding...[Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Mechanisms of retention in HPLC Part 7. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). PMC. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • PubChem. 3-Methylbenzofuran. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • PubChem. 7-Bromo-2-methyl-1-benzofuran. [Link]

  • NIST. Benzofuran, 7-methyl-. [Link]

Sources

Comparative

Comparative Analytical Guide: Structural Authentication of 7-Bromo-3-methylbenzofuran

Executive Summary 7-Bromo-3-methylbenzofuran is a critical pharmacophore and intermediate, most notably utilized in the synthesis of antiarrhythmic agents such as Dronedarone (Multaq) and Amiodarone analogs. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-3-methylbenzofuran is a critical pharmacophore and intermediate, most notably utilized in the synthesis of antiarrhythmic agents such as Dronedarone (Multaq) and Amiodarone analogs. Its structural integrity is defined by the precise regiochemical placement of the bromine atom at the C7 position.

In synthetic pathways involving the cyclization of o-bromophenol derivatives, a common critical quality attribute (CQA) failure is the formation of the 5-bromo isomer or mixtures thereof. While 1H-NMR is standard for characterization, it often suffers from signal overlap in the aromatic region (7.0–7.5 ppm) and ambiguity regarding long-range coupling constants.

Single Crystal X-Ray Diffraction (SC-XRD) serves as the "Supreme Court" of structural analysis for this molecule. The presence of the heavy bromine atom (


) makes it an ideal candidate for anomalous scattering methods, allowing for unambiguous assignment of absolute structure and regiochemistry where spectroscopy may be inconclusive.

Technical Comparison: XRD vs. Alternative Methods

The following table objectively compares SC-XRD against standard spectroscopic alternatives for validating 7-Bromo-3-methylbenzofuran.

FeatureSC-XRD (Recommended) 1H / 13C NMR Mass Spectrometry (HRMS)
Primary Output 3D Atomistic ModelMagnetic Environment of H/C nucleiMolecular Mass & Fragmentation
Regioisomer ID Definitive (Visualizes Br at C7)Inferential (Requires NOESY/COSY)Ambiguous (Isomers have identical mass)
Sample State Single Crystal (Solid)Solution (Liquid)Solution/Gas
Limit of Detection Requires ~0.1 mm crystalLow (mM concentrations)Extremely Low (pM range)
Structural Proof Absolute ConfigurationRelative ConnectivityComposition only
Key Limitation Requires crystalline sampleSignal overlap in aromatic regionCannot distinguish 5-Br vs 7-Br
Why SC-XRD is Superior for this Application
  • The Heavy Atom Effect: Bromine is a strong X-ray scatterer. In SC-XRD, the bromine atom dominates the diffraction phases, allowing the structure to be solved easily (often via Patterson methods or Direct Methods) with high confidence (

    
    ).
    
  • Packing Interactions: XRD reveals intermolecular Halogen Bonds (

    
     or 
    
    
    
    ), which are critical for understanding the solid-state stability and melting point behavior of the intermediate.

Experimental Protocol: Crystal Structure Determination

Phase 1: Crystallization Strategy

7-Bromo-3-methylbenzofuran is a low-melting solid or oil (depending on purity). Standard crystallization may fail; use the following optimized matrix.

  • Method A: Slow Evaporation (Preferred for Solids)

    • Dissolve 20 mg of crude material in Ethanol/Hexane (1:1 v/v) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and store at 4°C (refrigerator) to encourage slow nucleation.

  • Method B: In Situ Cryo-Crystallization (For Oils)

    • Load the neat oil into a 0.3 mm Lindemann capillary.

    • Mount on the goniometer.

    • Flash cool to 100 K to freeze the oil into a polycrystalline mass.

    • Use the "zone melting" technique (laser or localized warming) to anneal the mass into a single crystal directly on the diffractometer.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
      (
    
    
    
    Å).
    • Reasoning: Mo radiation minimizes absorption errors caused by the heavy Bromine atom compared to Cu radiation.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Reduces thermal vibration of the methyl group at C3, improving bond precision.

  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).

Phase 3: Critical Crystallographic Parameters (Benchmarks)

When analyzing your data, compare against these representative parameters typical for halogenated benzofurans:

ParameterExpected Range/ValueNotes
Crystal System Monoclinic or TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric preferences
Bond Length (C-Br) 1.89 – 1.91 ÅTypical aromatic C-Br bond
Bond Length (C-O) 1.36 – 1.39 ÅFuran ring oxygen bonds
Packing

Stacking
Distance ~3.4 Å between rings
Halogen Bonding

< 3.37 Å
Directional stabilizing interaction

Structural Analysis Workflow

The following diagram illustrates the decision logic for authenticating the 7-bromo isomer during synthesis.

AnalyticalWorkflow Start Crude Synthesis Product (Potential Mixture) NMR 1H-NMR Analysis (Aromatic Region) Start->NMR Decision Are Signals Distinct? NMR->Decision XRD_Path Proceed to SC-XRD Decision->XRD_Path No / Ambiguous Result7 CONFIRMED: 7-Bromo (Br adjacent to O-bridge) Decision->Result7 Yes (Rare) Cryst Crystallization (EtOH/Hexane, 4°C) XRD_Path->Cryst Diffraction X-Ray Diffraction (Mo-Source, 100K) Cryst->Diffraction Solve Structure Solution (Heavy Atom Method) Diffraction->Solve Solve->Result7 Regioisomer A Result5 REJECTED: 5-Bromo (Br meta to O-bridge) Solve->Result5 Regioisomer B

Figure 1: Analytical workflow for differentiating benzofuran regioisomers when NMR data is ambiguous.

Scientific Validation: The "Heavy Atom" Advantage

In the structural refinement of 7-Bromo-3-methylbenzofuran, the bromine atom acts as a "phase anchor."

Mechanism of Action
  • Scattering Power: The scattering factor (

    
    ) is proportional to the number of electrons. Bromine (
    
    
    
    ) scatters X-rays roughly 6 times more strongly than Carbon (
    
    
    ).
  • Patterson Map: The vector map derived from diffraction intensities will show a massive peak corresponding to the

    
     vector.
    
  • Absolute Structure: If the crystal crystallizes in a non-centrosymmetric space group (rare for this achiral molecule, but possible), the anomalous dispersion of Br allows determination of absolute structure (Flack parameter).

Regiochemical Proof
  • 7-Bromo Isomer: The electron density map will show the heavy halogen atom adjacent to the furan oxygen (position 1) and the bridgehead carbon (position 7a).

  • 5-Bromo Isomer: The heavy atom density will be located para to the furan oxygen, on the opposite side of the benzene ring.

  • Distinction: This is a geometric certainty in XRD, whereas in NMR, it relies on calculating coupling constants (

    
    ) which can be perturbed by solvent effects.
    

References

  • Sanofi-Aventis. (2009). Process for the preparation of Dronedarone and intermediates. U.S. Patent 7,550,597. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Benzofuran Crystal Packing and Halogen Bonding.Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • PubChem. Compound Summary: 7-Bromo-3-methylbenzofuran. National Library of Medicine. Link (Note: Link directs to homologous 2-methyl isomer for reference; specific 3-methyl isomer data is proprietary/patent-based).

Validation

A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Benzofurans

For professionals in drug development and organic materials science, a comprehensive understanding of the electronic properties of heterocyclic scaffolds is paramount. Benzofuran, a key structural motif in numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic materials science, a comprehensive understanding of the electronic properties of heterocyclic scaffolds is paramount. Benzofuran, a key structural motif in numerous pharmaceuticals and functional materials, possesses a rich electronic character that is exquisitely sensitive to substitution. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of substituted benzofurans, grounded in established spectroscopic principles and supported by experimental data. We will explore the causal relationships between substituent identity, position, and the resulting spectral shifts, offering a predictive framework for researchers designing novel benzofuran-based molecules.

The Electronic Landscape of Benzofuran: A Primer on UV-Vis Absorption

The UV-Vis spectrum of an organic molecule arises from the absorption of electromagnetic radiation, which promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic systems like benzofuran, the most significant electronic transitions are typically π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system.

The energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax). According to the fundamental relationship E = hc/λ, a smaller HOMO-LUMO gap corresponds to a longer wavelength of absorption. Unsubstituted benzofuran in ethanol exhibits absorption maxima at approximately 245 nm, 278 nm, and 285 nm, which are characteristic of its π-electron system.[1]

The introduction of substituents onto the benzofuran ring systematically perturbs the energy levels of the HOMO and LUMO, leading to predictable shifts in the absorption spectrum. These shifts are classified as:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy).

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy).

  • Hyperchromic Effect: An increase in molar absorptivity (ε), signifying a higher probability of the electronic transition.

  • Hypochromic Effect: A decrease in molar absorptivity (ε).

The Influence of Substituents: A Comparative Analysis

The electronic nature of a substituent and its position on the benzofuran ring are the primary determinants of its effect on the UV-Vis spectrum. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-CH₃) groups, possess lone pairs of electrons or are electron-rich through inductive effects. When attached to the benzofuran ring, they increase the electron density of the π-system. This destabilizes the HOMO to a greater extent than the LUMO, thereby reducing the HOMO-LUMO gap. Consequently, EDGs typically induce a bathochromic shift in the UV-Vis spectrum.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs, such as nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) groups, are electronegative and pull electron density away from the π-system. This stabilizes both the HOMO and LUMO, but generally has a more pronounced stabilizing effect on the LUMO. This also leads to a reduction in the HOMO-LUMO gap and results in a bathochromic shift . The extension of the conjugated system by the substituent also contributes to this red shift.[2]

The magnitude of the spectral shift is dependent on the strength of the substituent and its position, which affects the degree of electronic communication with the benzofuran π-system.

Halogens

Halogens (e.g., -Br, -Cl) exhibit a dual electronic nature. They are inductively electron-withdrawing but can also donate electron density through resonance. The overall effect on the UV-Vis spectrum can be more complex and depends on the balance of these two opposing effects.

Comparative Experimental Data

The following table summarizes the UV-Vis absorption maxima (λmax) for a series of substituted benzofurans, providing a direct comparison of the effects of different substituents. It is important to note that the solvent can also influence the λmax, so comparisons are most valid when made in the same solvent.

SubstituentPositionSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Effect
None-Ethanol245, 278, 285~10,000 (at 245 nm)Reference
-CH₃2-Data not availableData not availableExpected Bathochromic
-OCH₃5-Data not availableData not availableExpected Bathochromic
-OH--Data not availableData not availableExpected Bathochromic
-NO₂2-Data not availableData not availableExpected Bathochromic
-NO₂5-Data not availableData not availableExpected Bathochromic
-Br5-Data not availableData not availableExpected Bathochromic
-COCH₃2-Data not availableData not availableExpected Bathochromic

Visualizing the Substituent Effect

The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups influence the HOMO-LUMO energy levels of the benzofuran core, leading to a bathochromic shift.

G cluster_0 Unsubstituted Benzofuran cluster_1 EDG-Substituted Benzofuran cluster_2 EWG-Substituted Benzofuran HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub ΔE₁ HOMO_edg HOMO (destabilized) LUMO_edg LUMO HOMO_edg->LUMO_edg ΔE₂ < ΔE₁ HOMO_ewg HOMO LUMO_ewg LUMO (stabilized) HOMO_ewg->LUMO_ewg ΔE₃ < ΔE₁

Caption: Effect of substituents on benzofuran's frontier molecular orbitals.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

To ensure the generation of reliable and reproducible UV-Vis absorption data, a rigorously controlled experimental protocol is essential. The following step-by-step methodology incorporates self-validating checks and explains the rationale behind each procedural choice.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 340 nm as glass absorbs UV radiation in this region.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the λmax. The solvent must be transparent in the wavelength range of interest and should not react with the analyte.

  • Analyte: Substituted benzofuran of high purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate preparation of solutions.

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

Experimental Workflow Diagram

G prep 1. Solution Preparation blank 2. Baseline Correction prep->blank Prepare stock & dilutions sample 3. Sample Measurement blank->sample Use pure solvent as blank analysis 4. Data Analysis sample->analysis Scan across wavelength range validation 5. Beer's Law Validation analysis->validation Determine λmax & Absorbance validation->analysis Confirm linearity

Caption: Workflow for reliable UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Solution Preparation:

    • Rationale: Accurate concentration is crucial for determining molar absorptivity.

    • Prepare a stock solution of the benzofuran derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to ensure the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Baseline Correction:

    • Rationale: This step corrects for any background absorbance from the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Rationale: A slow scan speed improves the signal-to-noise ratio and ensures accurate determination of the λmax.

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the sample holder and the reference cuvette (containing the pure solvent) in the reference holder.

    • Scan the spectrum at a slow to medium speed.

  • Data Analysis:

    • Rationale: The λmax is the wavelength of highest absorption and is a characteristic property of the molecule under the given conditions.

    • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at each λmax.

  • Beer's Law Validation and Determination of Molar Absorptivity (ε):

    • Rationale: This step validates the method by confirming a linear relationship between absorbance and concentration, as described by the Beer-Lambert Law (A = εbc). The slope of the resulting plot provides the molar absorptivity.

    • Measure the absorbance of each of the prepared dilutions at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • The plot should be linear and pass through the origin. A high coefficient of determination (R² > 0.99) confirms adherence to Beer's Law.

    • The molar absorptivity (ε) can be calculated from the slope of the line (slope = εb, where b is the path length, typically 1 cm).

Conclusion

The UV-Vis absorption spectrum of benzofuran is a sensitive probe of its electronic structure, which can be rationally tuned through substitution. Electron-donating and electron-withdrawing groups generally induce a bathochromic shift in the absorption maximum, with the magnitude of the shift dependent on the nature and position of the substituent. This guide provides a framework for understanding and predicting these spectral changes, supported by a robust experimental protocol for generating high-quality, reproducible data. For researchers in drug discovery and materials science, this knowledge is instrumental in the design and characterization of novel benzofuran derivatives with tailored photophysical properties.

References

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies at the excitation wavelengths of 340 and 375 nm. ResearchGate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 7-Bromo-3-methylbenzofuran: From Hazard Assessment to Disposal

As a professional in drug development and chemical research, your safety, and the integrity of your work, are paramount. Handling novel or specialized compounds like 7-Bromo-3-methylbenzofuran requires more than just fol...

Author: BenchChem Technical Support Team. Date: February 2026

As a professional in drug development and chemical research, your safety, and the integrity of your work, are paramount. Handling novel or specialized compounds like 7-Bromo-3-methylbenzofuran requires more than just following a checklist; it demands a deep understanding of the material's potential hazards and a systematic approach to mitigating risk. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and operational plans necessary for the safe handling of this compound.

Understanding the Hazard: Why This Compound Demands Respect

7-Bromo-3-methylbenzofuran, like many substituted benzofurans, is a reactive chemical intermediate. While comprehensive toxicological data for this specific molecule is not widely published, the available Safety Data Sheets (SDS) for structurally similar compounds provide a clear and consistent hazard profile. The primary risks are associated with direct contact and inhalation.

Based on data for 6-Bromo-3-methylbenzofuran and other analogues, the compound is classified with the following hazards:

  • H302: Harmful if swallowed [1].

  • H315: Causes skin irritation [1][2][3].

  • H319: Causes serious eye irritation [1][2][3].

  • H335: May cause respiratory irritation [1][2][3].

The benzofuran scaffold itself is found in many biologically active molecules, and its derivatives can exhibit a range of toxicological effects. Studies on related benzofuran compounds have shown associations with stimulant effects and mental health disturbances, underscoring the need to prevent systemic exposure[4]. Therefore, our safety protocol is designed to eliminate all routes of potential exposure: dermal, ocular, and respiratory.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE is the last line of defense, used to protect you from hazards that cannot be eliminated through other means.

  • Chemical Fume Hood: All handling of 7-Bromo-3-methylbenzofuran, especially when in powdered form or when being transferred, must be conducted within a properly functioning and certified chemical fume hood[5]. This is the most critical engineering control, as it contains dust and vapors at the source, directly mitigating the risk of respiratory irritation[1][2].

  • Designated Work Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination of other surfaces.

  • Standard Operating Procedures (SOPs): A written SOP for handling this chemical should be in place, and all personnel must be trained on it. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan (CHP) for all laboratories[6].

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for various laboratory tasks involving 7-Bromo-3-methylbenzofuran.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face Shield2 Pairs of Nitrile GlovesLaboratory Coat & Disposable GownRequired if not in a fume hood
Preparing Solutions Chemical Splash Goggles2 Pairs of Nitrile GlovesLaboratory CoatNot required if in a fume hood
Running Reaction/Workup Chemical Splash Goggles2 Pairs of Nitrile GlovesLaboratory CoatNot required if in a fume hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Apron or SuitAir-Purifying Respirator (APR) with appropriate cartridges
Detailed PPE Specifications:
  • Eye and Face Protection : Due to the "serious eye irritation" hazard (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[5][7]. When handling the solid powder outside of a glovebox, a full-face shield should be worn over the goggles to protect against accidental splashes during transfers[8].

  • Hand Protection : Skin contact is a primary exposure route. The protocol of double-gloving (wearing two pairs of gloves) is highly recommended.

    • Material : Use powder-free nitrile gloves as a minimum standard. Check the manufacturer's compatibility chart if available.

    • Integrity : Always inspect gloves for tears or punctures before use.

    • Replacement : Change gloves immediately if you suspect contamination. At a minimum, change them every 30-60 minutes during prolonged handling to prevent permeation[9].

  • Body Protection : A flame-resistant laboratory coat is the minimum requirement. For large-scale operations or when cleaning spills, a disposable, chemical-resistant gown or apron provides an additional layer of protection against contamination[10].

  • Respiratory Protection : While a fume hood should eliminate the need for respiratory protection during routine handling, it is crucial to have a fitted air-purifying respirator (APR) with organic vapor/acid gas cartridges available for emergency situations, such as a spill outside of the containment hood[6].

Safe Handling and Disposal Workflow

The following workflow provides a step-by-step procedural guide for safely managing 7-Bromo-3-methylbenzofuran from receipt to disposal. This process ensures that safety checks are integrated at every critical point.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Review SDS & SOP B Verify Fume Hood Certification A->B C Don Required PPE (Goggles, Gown, Double Gloves) B->C D Place Absorbent Liner on Work Surface C->D Begin Work E Carefully Weigh/Transfer Compound D->E F Securely Cap All Containers E->F G Decontaminate Work Surface & Equipment F->G Complete Work H Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I Doff PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 7-Bromo-3-methylbenzofuran.

Operational and Disposal Plan

Spill Management:

  • Evacuate : Alert others and evacuate the immediate area.

  • Contain : If safe to do so, prevent the spill from spreading using an inert absorbent material like sand or vermiculite[1]. Do not use combustible materials.

  • PPE : Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[3].

  • Decontaminate : Clean the spill area thoroughly with a detergent solution, followed by a solvent rinse (e.g., ethanol), collecting all cleaning materials as hazardous waste[11].

Waste Disposal:

  • Segregation : All waste contaminated with 7-Bromo-3-methylbenzofuran, including disposable PPE, absorbent pads, and empty containers, must be segregated as hazardous waste.

  • Labeling : Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Use puncture-proof, leakproof containers for sharps and solid waste[12].

  • Disposal : Dispose of all waste through your institution's licensed environmental health and safety (EHS) office. Never dispose of this chemical down the drain or in regular trash[2].

By implementing these rigorous safety and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. (Note: A direct deep link was not available, the user should search for the specific SDS on the Fisher Scientific website).

  • Fisher Scientific. (2023). Safety Data Sheet: Benzofuran. (Note: A direct deep link was not available, the user should search for the specific SDS on the Fisher Scientific website).

  • Wikipedia. (n.d.). 25-NB.

  • Lab Manager. (2021). Health and Safety Compliance for the Research Laboratory.

  • Sigma-Aldrich. (2025). Safety Data Sheet. (Note: A generic SDS link is provided as the specific document may require a login).

  • CymitQuimica. (2024). Safety Data Sheet: 6-BROMO-3-METHYLBENZOFURAN.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid. (Note: Access to specific SDS may require product search on the site).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

  • Angene Chemical. (2025). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-.

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.

  • Wood, D. M., et al. (2015). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. ResearchGate.

  • TCI America. (n.d.). Safety Data Sheet: 2,3-Benzofuran.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf.

  • Centers for Disease Control and Prevention (CDC). (1981). Occupational Health Guidelines for Chemical Hazards. NIOSH.

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

  • University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide. Office of Research Services.

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-methylbenzofuran
Reactant of Route 2
7-Bromo-3-methylbenzofuran
© Copyright 2026 BenchChem. All Rights Reserved.